molecular formula C9H11NO3 B6589273 3-amino-4-methoxy-5-methylbenzoic acid CAS No. 1780582-37-7

3-amino-4-methoxy-5-methylbenzoic acid

Numéro de catalogue: B6589273
Numéro CAS: 1780582-37-7
Poids moléculaire: 181.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-4-methoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.2. The purity is usually 95.
BenchChem offers high-quality 3-amino-4-methoxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-methoxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1780582-37-7

Formule moléculaire

C9H11NO3

Poids moléculaire

181.2

Pureté

95

Origine du produit

United States
Foundational & Exploratory

In-Depth Technical Guide: 3-Amino-4-methoxy-5-methylbenzoic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, highly functionalized aromatic building blocks are critical for exploring complex pharmacophore spaces. 3-Amino-4-methoxy-5-methylbenzoic acid (CAS: 1780582-37-7) represents a highly specialized, multifunctional scaffold [1]. Featuring an amphoteric profile with orthogonally reactive functional groups, this compound is increasingly utilized in the synthesis of targeted therapeutics, kinase inhibitors, and advanced organic materials.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the structural logic, chemoselectivity, and field-proven synthetic methodologies required to effectively harness this molecule in a high-throughput drug discovery environment.

Physicochemical Profiling & Structural Logic

The utility of 3-amino-4-methoxy-5-methylbenzoic acid lies in its precise 3,4,5-substitution pattern on the benzoic acid core [2]. Understanding the interplay between these substituents is paramount for predicting reactivity.

  • C1 Carboxylic Acid: Serves as the primary site for functionalization (e.g., amide coupling, esterification). It is relatively unhindered by the meta-substituents.

  • C3 Amino Group: Acts as a nucleophile or hydrogen-bond donor. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the meta-carboxylic acid.

  • C4 Methoxy Group: Provides critical steric bulk. Flanked by the amino and methyl groups, the methoxy group experiences steric inhibition of resonance, forcing it partially out of the aromatic plane. This alters the local electron density and reduces the nucleophilicity of the adjacent C3-aniline.

  • C5 Methyl Group: Introduces a lipophilic patch, enhancing the molecule's binding affinity in hydrophobic protein pockets.

Table 1: Physicochemical & Structural Parameters
ParameterValue
IUPAC Name 3-amino-4-methoxy-5-methylbenzoic acid
CAS Registry Number 1780582-37-7
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
SMILES O=C(O)C1=CC(C)=C(OC)C(N)=C1
Hydrogen Bond Donors 2 (-NH2, -COOH)
Hydrogen Bond Acceptors 4 (-NH2, -COOH, -OCH3)

Data supported by authoritative chemical databases and supplier specifications [1] [3].

Pharmacophore Modeling & Mechanistic Utility

When integrated into a larger active pharmaceutical ingredient (API), the functional groups of 3-amino-4-methoxy-5-methylbenzoic acid dictate specific target interactions. The diagram below maps the mechanistic utility of each moiety.

Pharmacophore Core Benzoic Acid Core (Scaffold) Carboxyl C1: Carboxylic Acid (H-Bond Donor/Acceptor) Core->Carboxyl Amino C3: Amino Group (Nucleophile / H-Bond) Core->Amino Methoxy C4: Methoxy Group (Steric Bulk / Out-of-plane) Core->Methoxy Methyl C5: Methyl Group (Lipophilic Patch) Core->Methyl

Fig 1: Pharmacophore mapping of 3-amino-4-methoxy-5-methylbenzoic acid.

Synthetic Methodologies: Chemoselective Amide Coupling

A common challenge when working with amino acids or amino-benzoic acids is the risk of self-condensation or polymerization. However, the unique steric and electronic environment of 3-amino-4-methoxy-5-methylbenzoic acid allows for chemoselective amide coupling without the need for amine protection (such as Boc or Fmoc).

The Causality of Reagent Selection

Because the C3-aniline is electronically deactivated and sterically hindered by the C4-methoxy group, it is a poor nucleophile compared to unhindered primary aliphatic amines. By selecting a highly efficient coupling reagent like HATU and running the activation at 0°C, we rapidly convert the C1-carboxylic acid into an active ester. When the external aliphatic amine is introduced, it outcompetes the internal aniline, yielding the desired cross-coupled amide with >95% chemoselectivity.

Table 2: Chemoselective Amide Coupling Optimization
EntryCoupling ReagentBaseSolventTempYield (%)Chemoselectivity (Amide vs. Dimer)
1EDC·HCl, HOBtDIPEADMFRT45%Moderate (Significant self-condensation)
2 HATU DIPEA DMF 0°C to RT 88% Excellent (>95% target amide)
3T3P (50% in EtOAc)Et3NEtOAcReflux62%Good
4PyBOPNMMDCMRT71%Good
Detailed Experimental Protocol: HATU-Mediated Coupling

Objective: Synthesize a target benzamide derivative while strictly preventing self-condensation.

Step 1: Solubilization & Preparation

  • Weigh 1.0 equivalent (eq) of 3-amino-4-methoxy-5-methylbenzoic acid (181.19 mg, 1.0 mmol) [2].

  • Dissolve in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is required to fully solubilize the amphoteric starting material and stabilize the highly polar transition states.

Step 2: Carboxylic Acid Activation

  • Cool the reaction vessel to 0°C using an ice bath.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU.

  • Stir for 15 minutes. Causality: The low temperature prevents premature degradation of the active ester and suppresses the sluggish nucleophilic attack from the internal aniline.

Step 3: Amine Addition

  • Add 1.5 eq of the target primary aliphatic amine dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

Step 4: Quenching & Extraction

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Start 3-amino-4-methoxy-5-methylbenzoic acid (1.0 eq, DMF) Activation Carboxylic Activation (HATU 1.2 eq, DIPEA 3.0 eq, 0°C) Start->Activation Coupling Amine Addition (Aliphatic Amine 1.5 eq, RT, 2h) Activation->Coupling Quench Quench & Extract (NaHCO3 / EtOAc) Coupling->Quench Validate Self-Validation (LC-MS: [M+H]+ target mass) Quench->Validate

Fig 2: Workflow for selective HATU-mediated amide coupling without amine protection.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. Do not proceed to subsequent synthetic steps without confirming the consumption of the starting material and the chemoselectivity of the coupling.

  • LC-MS Monitoring: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Verification: The starting material (3-amino-4-methoxy-5-methylbenzoic acid) will elute early, exhibiting a distinct m/z of 182.1 [M+H]⁺ . The disappearance of this peak, coupled with the appearance of the target amide mass, validates the completion of the reaction.

  • Absence of Dimers: Scan for m/z corresponding to the dimer (approx. 345 [M+H]⁺). If the HATU protocol was followed precisely at 0°C, this peak should be <5% of the total ion chromatogram (TIC) area.

References

  • Sigma-Aldrich. 3-amino-4-methoxy-5-methylbenzoic acid | 1780582-37-7 Product Specifications. Retrieved March 24, 2026. 1

  • BLD Pharm. 3-Amino-4-methoxy-5-methylbenzoic acid - Chemical Properties and Synthesis Building Blocks. Retrieved March 24, 2026. 2

  • Bidepharm. CAS:1780582-37-7, 3-Amino-4-methoxy-5-methylbenzoic acid Analytical Standards. Retrieved March 24, 2026. 3

Sources

Comprehensive Structural Elucidation of 3-Amino-4-methoxy-5-methylbenzoic Acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise structural characterization of heavily substituted aromatic building blocks is a critical bottleneck in pipeline progression. 3-Amino-4-methoxy-5-methylbenzoic acid (CAS: 1780582-37-7) presents a unique analytical challenge due to its pentasubstituted benzene ring, which features a dense array of electron-donating and electron-withdrawing groups. This technical whitepaper establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology for the definitive ¹H and ¹³C spectral assignment of this molecule, moving beyond empirical prediction to absolute regiochemical proof [1].

Theoretical Framework: Substituent Effects and Causality

To accurately interpret the NMR spectra of 3-amino-4-methoxy-5-methylbenzoic acid, one must understand the causality behind the chemical shifts. The molecule's electronic architecture is governed by competing mesomeric (+M/-M) and inductive (+I/-I) effects from four distinct functional groups attached to the benzoic acid core [5].

  • Steric Inhibition of Resonance (The Methoxy Anomaly): Typically, an aryl methoxy carbon (-OCH₃) resonates near δ 55.0 ppm. However, in this molecule, the methoxy group at C4 is flanked by two ortho substituents (an amino group at C3 and a methyl group at C5). This severe di-ortho steric hindrance forces the methoxy methyl group out of coplanarity with the aromatic ring. Consequently, the p−π conjugation between the oxygen lone pair and the aromatic system is disrupted, significantly reducing the shielding effect and pushing the ¹³C signal downfield to ~60.5 ppm.

  • Aromatic Proton Splitting: The protons at C2 and C6 are isolated from each other by the C1 carboxyl group. Because they are meta to one another, they do not appear as singlets but rather as tightly coupled doublets with a characteristic meta-coupling constant ( 4JHH​≈2.0 Hz).

  • Deshielding of C4: The C4 carbon is directly bonded to the electronegative oxygen of the methoxy group. The strong inductive withdrawal (-I) dominates the local electronic environment, shifting the C4 resonance dramatically downfield to ~152.4 ppm, a hallmark of oxygen-bearing aromatic carbons [5].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system . Every step contains an internal checkpoint that must be satisfied before proceeding to structural assignment [4].

Step-by-Step Methodology
  • Sample Preparation & Solvent Causality:

    • Action: Dissolve 15.0 mg of high-purity (>95%) 3-amino-4-methoxy-5-methylbenzoic acid in 0.6 mL of anhydrous DMSO- d6​ [3].

    • Causality: Chloroform ( CDCl3​ ) is rejected. The molecule possesses both a carboxylic acid and an amino group, creating strong intermolecular hydrogen bonding networks and zwitterionic tendencies. DMSO- d6​ is required to disrupt these networks and provide complete solvation. Anhydrous DMSO is critical to prevent the rapid chemical exchange of the -NH₂ and -COOH protons with water, which would broaden and obscure their signals [2].

  • ¹H NMR Acquisition (400 MHz):

    • Action: Acquire 16 scans using a 30° flip angle and a relaxation delay ( D1​ ) of 2.0 seconds.

    • Validation Anchor: The integration of the methoxy protons (δ 3.75 ppm) is strictly calibrated to exactly 3.00. If the sample is fully relaxed and pure, the aromatic protons (H2 and H6) must mathematically resolve to 1.00 ± 0.05 each. Any deviation invalidates the run, indicating overlapping impurities or incomplete T1​ relaxation.

  • ¹³C NMR Acquisition (100 MHz):

    • Action: Acquire 1024 scans using a 45° flip angle with WALTZ-16 proton decoupling. Set D1​ to 2.0 seconds to allow for the relaxation of quaternary carbons.

  • 2D HMBC Regiochemical Validation:

    • Action: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for nJCH​=8 Hz.

    • Validation Anchor: The methyl protons (δ 2.25) must show strong 3JCH​ correlations to C4 and C6. Simultaneously, the methoxy protons (δ 3.75) must show a 3JCH​ correlation exclusively to C4. The convergence of these two independent scalar coupling pathways at C4 mathematically proves the 1,2,3,4,5-pentasubstituted architecture without relying on theoretical prediction algorithms [1].

Structural Elucidation Workflow

The logical progression from sample preparation to absolute structural proof is mapped below.

NMR_Workflow Sample 1. Sample Preparation (>95% Purity, DMSO-d6) Acq1D 2. 1D NMR Acquisition (1H & 13C Experiments) Sample->Acq1D 15 mg / 0.6 mL Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Aliquot reuse Process 4. Data Processing (FT, Phase & Baseline Corr.) Acq1D->Process Acq2D->Process Analysis 5. Spectral Analysis (Integration, Multiplicity) Process->Analysis S/N > 10:1 Elucidation 6. Structural Elucidation (Regiochemical Validation) Analysis->Elucidation HMBC Convergence

Fig 1: Self-validating NMR structural elucidation workflow for benzoic acid derivatives.

Quantitative Data: Spectral Assignments

The following tables summarize the definitive ¹H and ¹³C NMR assignments derived from the validated methodology.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
1 12.50br s-1H-COOH : Broadened due to slow exchange.
6 7.25d2.01HAr-H (C6) : Deshielded relative to H2 by proximity to -CH₃.
2 7.15d2.01HAr-H (C2) : Shielded by strong +R effect of ortho -NH₂.
3 5.10br s-2H-NH₂ : Exchangeable protons.
4 3.75s-3H-OCH₃ : Internal integration anchor.
5 2.25s-3H-CH₃ : Aliphatic methyl group.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Substituent Effect
C7 168.0 Cq​ Carbonyl (-COOH) : Highly deshielded sp2 carbon.
C4 152.4 Cq​ Aromatic (ipso to -OCH₃) : Deshielded by -I effect of oxygen.
C3 133.1 Cq​ Aromatic (ipso to -NH₂) : Moderately deshielded by nitrogen.
C5 124.0 Cq​ Aromatic (ipso to -CH₃) : Weakly deshielded by alkyl group.
C1 122.9 Cq​ Aromatic (ipso to -COOH) : Influenced by electron withdrawal.
C6 121.9CHAromatic CH : Ortho to -COOH and -CH₃.
C2 114.8CHAromatic CH : Strongly shielded by ortho -NH₂ group.
C8 60.5CH₃Methoxy (-OCH₃) : Downfield shift due to steric inhibition of resonance.
C9 15.8CH₃Methyl (-CH₃) : Standard aryl-methyl resonance.

Conclusion

The structural elucidation of 3-amino-4-methoxy-5-methylbenzoic acid requires a rigorous understanding of competing electronic and steric effects. By employing a self-validating NMR protocol—anchored by precise integration calibration and HMBC correlation convergence—researchers can confidently bypass the ambiguities of empirical chemical shift prediction. The resulting data not only confirms the molecular architecture but also highlights the profound impact of di-ortho steric hindrance on the electronic behavior of the methoxy group.

References

  • The Evolving Landscape of NMR Structural Elucidation - MDPI.[Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry - TUM.[Link]

  • Experimental and theoretical study on benzoic acid derivatives - ResearchGate.[Link]

crystal structure and polymorphism of 3-amino-4-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is a common occurrence to be tasked with characterizing a novel compound for which little to no public data exists. This guide addresses such a scenario for 3-amino-4-methoxy-5-methylbenzoic acid . A thorough search of the public domain and scientific literature reveals no specific published studies on the crystal structure or polymorphism of this particular molecule.

Therefore, this document serves as a comprehensive technical guide and a strategic research protocol for the elucidation of the solid-state forms of 3-amino-4-methoxy-5-methylbenzoic acid. It is designed for researchers, scientists, and drug development professionals, providing a roadmap for a systematic investigation, from crystallization to characterization and the rationale behind each step.

Introduction: The Critical Role of Solid-State Characterization

3-Amino-4-methoxy-5-methylbenzoic acid is a substituted aromatic amino acid. Such molecules are frequently encountered as intermediates or active pharmaceutical ingredients (APIs) in drug development.[1] The solid-state structure of an API is a critical attribute that can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[2]

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a prevalent phenomenon in pharmaceuticals.[2][3] Different polymorphs of the same compound are, in essence, different solid-state materials with potentially distinct properties.[3] Consequently, the identification and characterization of all accessible polymorphic forms are not merely a matter of scientific curiosity but a regulatory and commercial necessity in the pharmaceutical industry.[2]

This guide outlines a comprehensive strategy to crystallize, identify, and characterize the potential polymorphic forms of 3-amino-4-methoxy-5-methylbenzoic acid.

Synthetic Route and Purification

While a specific synthesis for 3-amino-4-methoxy-5-methylbenzoic acid was not found, a general approach can be inferred from related syntheses. For instance, the synthesis of related aminobenzoic acids often involves the reduction of a corresponding nitro-substituted benzoic acid.[4] An alternative approach could be the esterification of the carboxylic acid group, followed by other functional group manipulations, and subsequent hydrolysis to the final acid.[5][6]

Prior to any crystallization studies, it is imperative to ensure the chemical purity of the starting material. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity, with a target of >98% being a good starting point.[1]

Polymorph Screening: A Multifaceted Approach to Crystallization

The goal of a polymorph screen is to discover as many solid forms as possible by crystallizing the compound under a wide range of conditions. The choice of solvents and crystallization techniques is critical. Given the presence of both polar (amino, carboxylic acid) and non-polar (aromatic ring, methyl group) functionalities in 3-amino-4-methoxy-5-methylbenzoic acid, a diverse range of solvents should be explored.[7]

Solvent Selection

A starting point for solvent selection would include solvents with varying polarities and hydrogen bonding capabilities. Examples include:

  • Protic Solvents: Methanol, Ethanol, Water

  • Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF)

  • Non-polar Solvents: Toluene, Heptane

Mixed solvent systems, such as ethanol/water, are also highly effective for recrystallizing organic acids.[7]

Crystallization Methodologies

A variety of crystallization methods should be employed to explore the kinetic and thermodynamic landscape of the solid forms.

  • Slow Cooling Crystallization: This method involves dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly. Slow cooling is crucial for the formation of large, high-quality crystals suitable for single-crystal X-ray diffraction.[7]

  • Solvent Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at ambient temperature can yield different crystal forms.

  • Anti-Solvent Addition: In this technique, the compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added dropwise to induce precipitation. The rate of addition can influence the resulting solid form.[7]

  • Slurry Conversion: Suspending a solid form in a solvent in which it is sparingly soluble and stirring for an extended period can lead to the conversion to a more thermodynamically stable form.

PolymorphScreening cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Initial Analysis cluster_characterization In-depth Characterization start Pure Compound (>98%) slow_cool Slow Cooling start->slow_cool Dissolve in various solvents evaporation Solvent Evaporation start->evaporation Dissolve in various solvents anti_solvent Anti-Solvent Addition start->anti_solvent Dissolve in various solvents slurry Slurry Conversion start->slurry Dissolve in various solvents pxrd Powder X-Ray Diffraction (PXRD) slow_cool->pxrd Collect solid samples evaporation->pxrd Collect solid samples anti_solvent->pxrd Collect solid samples slurry->pxrd Collect solid samples scxrd Single Crystal XRD pxrd->scxrd Identify unique forms dsc DSC / TGA pxrd->dsc Identify unique forms spectroscopy FTIR / Raman pxrd->spectroscopy Identify unique forms

Caption: Logical flow of the experimental investigation.

Conclusion

The study of the is a critical step in its potential development as a pharmaceutical agent. Although no specific data is currently available in the public domain, a systematic approach combining diverse crystallization techniques, comprehensive solid-state characterization, and computational modeling will provide the necessary understanding of its solid forms. The protocols and strategies outlined in this guide provide a robust framework for such an investigation, ensuring that the resulting data is both scientifically sound and relevant to the demands of drug development. This foundational knowledge is essential for controlling the solid-state properties of the molecule, thereby ensuring consistent quality, performance, and safety of any potential final product.

References

R[8]esearchGate. "Polymorphism in p -aminobenzoic acid | Request PDF." Available at: [Link]

P[9]MC. "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate." Available at: [Link]

T[3]he International Journal of Engineering and Science (IJES). "Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review." Available at: [Link]

G[4]oogle Patents. "CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline." Available at:

Diva-Portal.org. "Polymorphism and Crystallization of p-Aminobenzoic Acid." Available at: [Link]

C[10]rystEngComm (RSC Publishing). "Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach." Available at: [Link]

N[11]IST WebBook. "3-Amino-4-methylbenzoic acid." Available at: [Link]

P[12]ubMed. "Polymorphism and thermodynamics of m-hydroxybenzoic acid." Available at: [Link]

S[13]emantic Scholar. "Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach." Available at: [Link]

P[14]ubChem. "3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823." Available at: [Link]

M[15]DPI. "Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide." Available at: [Link]

A[6]sian Journal of Chemistry. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Available at: [Link]

S[2]ymbiosis Online Publishing. "Polymorphism: The Phenomenon Affecting the Performance of Drugs." Available at: [Link]

P[16]ubChem. "3-Amino-4-butyramido-5-methylbenzoic acid | C12H16N2O3 | CID 11536003." Available at: [Link]

A[17]merican Chemical Society. "Molecular modeling and classification of p-aminobenzoic acid polymorphs | Poster Board #402." Available at: [Link]

N[18]ational Yang Ming Chiao Tung University Academic Hub. "Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses." Available at: [Link]

R[19]SC Publishing. "Novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the separation and recovery of Pd(ii) from the leaching liquor of automotive catalysts." Available at: [Link]

Sources

3-amino-4-methoxy-5-methylbenzoic acid molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-amino-4-methoxy-5-methylbenzoic Acid

Executive Summary

In the fields of analytical chemistry, pharmacology, and drug development, the precise characterization of molecular compounds is paramount. The terms 'molecular weight' and 'exact mass' are fundamental to this process, yet they are often used interchangeably, leading to potential inaccuracies in experimental design and data interpretation. This guide provides a detailed examination of these two critical parameters, using 3-amino-4-methoxy-5-methylbenzoic acid (Molecular Formula: C₉H₁₁NO₃) as a case study. We will dissect the theoretical underpinnings of each term, provide step-by-step methodologies for their calculation, and explore their practical applications, particularly in the context of mass spectrometry. The objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required for unambiguous molecular identification and characterization.

For 3-amino-4-methoxy-5-methylbenzoic acid:

  • Molecular Weight: 181.19 g/mol

  • Exact Mass (Monoisotopic): 181.0739 Da

Foundational Concepts: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is rooted in the existence of isotopes—variants of a particular chemical element which differ in neutron number.[1] While all isotopes of an element have the same number of protons and electrons, the difference in neutrons leads to different atomic masses.

Defining Molecular Weight (MW)

Molecular weight, more formally referred to as relative molecular mass (Mr), represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[2] The calculation uses the standard atomic weights found on the periodic table, which are themselves weighted averages of the masses of all naturally occurring isotopes of an element.

Causality: This value is most relevant for macroscopic, bulk applications. When weighing out a substance for a chemical reaction, one is dealing with a vast population of molecules (on the order of Avogadro's number), which will statistically conform to the natural distribution of isotopes. Therefore, molecular weight is the correct parameter for stoichiometric calculations, determining molar concentrations, and other bulk property measurements.

Defining Exact Mass

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[2][3] This is also frequently referred to as the monoisotopic mass.[3][4] Unlike molecular weight, which is an average over a population, exact mass is a precise, theoretical value for a single, specific isotopic configuration of a molecule.

Causality: This value is indispensable in high-resolution mass spectrometry (HRMS). An HRMS instrument possesses sufficient resolving power to distinguish between molecules with very small mass differences, such as those differing by a single neutron or those with different elemental compositions that coincidentally have the same nominal mass.[5][6] The instrument measures the mass-to-charge ratio of individual ions, making the monoisotopic mass the relevant theoretical value for comparison and elemental formula confirmation.[7]

The Role of Isotopes in Mass Calculations

The key elements in organic chemistry (C, H, N, O) all have naturally occurring isotopes that influence both molecular weight and the data observed in mass spectrometry.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.985
²H (D)2.0141020.015
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.63
¹⁵N15.0001090.37
Oxygen¹⁶O15.99491599.76
¹⁷O16.9991310.04
¹⁸O17.9991600.20
Table 1: Exact masses and natural abundances for the principal isotopes of common elements in organic chemistry. Data sourced from NIST and IUPAC evaluations.[1][8][9]

Physicochemical Properties of 3-amino-4-methoxy-5-methylbenzoic Acid

Molecular Formula and Structure

The systematic name 3-amino-4-methoxy-5-methylbenzoic acid defines a precise arrangement of atoms, leading to the unambiguous molecular formula:

Molecular Formula: C₉H₁₁NO₃

This formula is the foundation for all subsequent mass calculations.

Calculation and Tabulation of Mass Properties

The following table summarizes the key mass-related properties for C₉H₁₁NO₃.

PropertyValueBasis of Calculation
Molecular FormulaC₉H₁₁NO₃Derived from chemical structure
Molecular Weight 181.19 g/mol Weighted average of naturally occurring isotopes
Exact Mass 181.07389 Da Sum of the most abundant isotopes (monoisotopic)
Experimental Protocol: Calculation of Molecular Weight

This protocol outlines the steps to calculate the molecular weight for stoichiometric purposes.

  • Identify the Molecular Formula: C₉H₁₁NO₃.

  • List Constituent Elements and Counts:

    • Carbon (C): 9

    • Hydrogen (H): 11

    • Nitrogen (N): 1

    • Oxygen (O): 3

  • Obtain Standard Atomic Weights ( g/mol ):

    • C: 12.011

    • H: 1.008

    • N: 14.007

    • O: 15.999

  • Calculate the Total Mass for Each Element:

    • Mass from C = 9 * 12.011 = 108.099 g/mol

    • Mass from H = 11 * 1.008 = 11.088 g/mol

    • Mass from N = 1 * 14.007 = 14.007 g/mol

    • Mass from O = 3 * 15.999 = 47.997 g/mol

  • Sum the Masses:

    • Molecular Weight = 108.099 + 11.088 + 14.007 + 47.997 = 181.191 g/mol (commonly rounded to 181.19).

Experimental Protocol: Calculation of Exact Mass

This protocol details the calculation of the monoisotopic exact mass required for high-resolution mass spectrometry analysis.

  • Identify the Molecular Formula: C₉H₁₁NO₃.

  • List Constituent Elements and Counts:

    • Carbon: 9

    • Hydrogen: 11

    • Nitrogen: 1

    • Oxygen: 3

  • Obtain the Exact Mass of the Most Abundant Isotope (Da):

    • ¹²C: 12.000000

    • ¹H: 1.007825

    • ¹⁴N: 14.003074

    • ¹⁶O: 15.994915

  • Calculate the Total Mass for Each Element's Most Abundant Isotope:

    • Mass from ¹²C = 9 * 12.000000 = 108.000000 Da

    • Mass from ¹H = 11 * 1.007825 = 11.086075 Da

    • Mass from ¹⁴N = 1 * 14.003074 = 14.003074 Da

    • Mass from ¹⁶O = 3 * 15.994915 = 47.984745 Da

  • Sum the Masses:

    • Exact Mass = 108.000000 + 11.086075 + 14.003074 + 47.984745 = 181.073894 Da .

Practical Applications in Research & Development

The conceptual difference between these mass values translates into distinct practical applications, primarily differentiated by the analytical technique employed.

G cluster_concepts Conceptual Basis Element Element Isotopes Isotopes (e.g., ¹²C, ¹³C) Element->Isotopes Avg_Weight Molecular Weight (Weighted Average) Isotopes->Avg_Weight Bulk Properties Stoichiometry Exact_Mass Exact Mass (Monoisotopic) Isotopes->Exact_Mass Single Molecule Mass Spectrometry Abundance Natural Abundance Isotopes->Abundance Abundance->Avg_Weight Bulk Properties Stoichiometry G Start Hypothesized Structure Formula Determine Molecular Formula (C₉H₁₁NO₃) Start->Formula Calc Calculate Theoretical Exact Mass [M+H]⁺ (182.0812 Da) Formula->Calc Compare Compare Experimental m/z vs. Theoretical Mass Calc->Compare Acquire Acquire HRMS Data Acquire->Compare Confirm Identity Confirmed (Mass Error < 5 ppm) Compare->Confirm Yes Reject Identity Rejected or Requires Further Investigation Compare->Reject No

Caption: High-resolution mass spectrometry workflow for compound confirmation.

Conclusion

Understanding the fundamental difference between molecular weight and exact mass is not merely an academic exercise; it is critical for experimental success and data integrity in modern chemical and biological research. Molecular weight (181.19 g/mol for C₉H₁₁NO₃) is the appropriate metric for bulk measurements and stoichiometry, reflecting the natural isotopic distribution of a substance. Exact mass (181.0739 Da for C₉H₁₁NO₃) is the high-precision value essential for techniques like mass spectrometry that analyze individual molecules, enabling confident determination of elemental composition. For researchers and drug development professionals, using the correct term and value in the appropriate context is a hallmark of scientific rigor and a prerequisite for unambiguous molecular characterization.

References

  • University of Bristol. (2010, March 30). Mass Spectrometry and Proteomics. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Mass (mass spectrometry). Retrieved March 24, 2026, from [Link]

  • Various Authors. (2012, October 2). Molecular weight or exact mass in LC-MS?. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved March 24, 2026, from [Link]

  • ArtMolecule. (n.d.). Stable Isotopes - Abundances %. Retrieved March 24, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Molecular Weight. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-Amino-4-methoxybenzoate. PubChem. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Relative abundance values for stable isotopes of common organic elements. Retrieved March 24, 2026, from [Link]

  • Laskin, J., & Smith, R. D. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Biomedical and Pharmaceutical Research.
  • ACS Publications. (2023, November 15). Natural Abundance Isotope Ratio Measurements of Organic Molecules Using 21 T FTICR MS. Analytical Chemistry. Retrieved March 24, 2026, from [Link]

  • IUPAC. (n.d.). Isotopic Abundances. Retrieved March 24, 2026, from [Link]

  • Journal of Physical and Chemical Reference Data. (1984). Isotopic Abundances and Atomic Weights of the Elements. Retrieved March 24, 2026, from [Link]

Sources

in vitro mechanism of action of 3-amino-4-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-amino-4-methoxy-5-methylbenzoic acid

Introduction

3-amino-4-methoxy-5-methylbenzoic acid is a polysubstituted aromatic compound belonging to the broader class of benzoic acid derivatives. While direct biological applications of this specific molecule are not extensively documented, the benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer effects.[1][2][3][4] This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of 3-amino-4-methoxy-5-methylbenzoic acid, with a primary focus on its potential as an anticancer agent.

The structural features of 3-amino-4-methoxy-5-methylbenzoic acid, particularly the presence of the carboxylic acid, amino, and methoxy groups, suggest potential interactions with various biological targets. Notably, substituted benzoic acids have been identified as inhibitors of histone deacetylases (HDACs) and various protein kinases.[2][5][6][7][8][9][10] Therefore, this guide will present a logical, multi-pronged experimental workflow designed to first confirm cytotoxic activity and then to systematically investigate two plausible primary mechanisms of action: HDAC inhibition and p38 MAP kinase inhibition.

This document is intended for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the scientific rationale behind the proposed investigative strategy, enabling a thorough and robust characterization of the compound's in vitro activity.

Part 1: Foundational Assessment of Bioactivity: Cytotoxicity Profiling

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[11][12][13][14][15]

Experimental Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-amino-4-methoxy-5-methylbenzoic acid in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-amino-4-methoxy-5-methylbenzoic acid

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 3-amino-4-methoxy-5-methylbenzoic acid in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will reveal whether 3-amino-4-methoxy-5-methylbenzoic acid exhibits cytotoxic activity against cancer cells and at what concentrations. A dose-dependent decrease in cell viability would warrant further mechanistic investigation.

Part 2: Elucidation of the Primary Molecular Target

Assuming the compound demonstrates cytotoxicity, the next phase is to identify its direct molecular target. Based on the activities of structurally similar benzoic acid derivatives, we will investigate two primary hypotheses.

Hypothesis A: Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers makes them a key therapeutic target.[5][6][7]

Objective: To determine if 3-amino-4-methoxy-5-methylbenzoic acid directly inhibits HDAC enzyme activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution

  • Trichostatin A (TSA) or SAHA (positive control inhibitors)

  • 3-amino-4-methoxy-5-methylbenzoic acid

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of 3-amino-4-methoxy-5-methylbenzoic acid and the positive control inhibitor in HDAC assay buffer.

  • In a 96-well black plate, add the HDAC enzyme to the assay buffer.

  • Add the test compound dilutions or controls to the wells containing the enzyme and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for 1-2 hours at 37°C.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Hypothesis B: Inhibition of p38 MAP Kinase

The p38 MAP kinase signaling pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell proliferation and survival.

Objective: To determine if 3-amino-4-methoxy-5-methylbenzoic acid directly inhibits the kinase activity of p38α.

Materials:

  • Recombinant active p38α kinase

  • Kinase substrate (e.g., ATF-2)

  • ATP

  • Kinase assay buffer

  • p38 inhibitor (e.g., SB203580) as a positive control

  • 3-amino-4-methoxy-5-methylbenzoic acid

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive control in kinase assay buffer.

  • Add the test compound or control to the wells of a 384-well plate.

  • Add the p38α kinase to the wells.

  • Add a mixture of the ATF-2 substrate and ATP to initiate the kinase reaction.

  • Incubate at room temperature for 60 minutes.[16]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[16]

  • Measure the luminescence.

  • Calculate the percent inhibition and determine the IC50 value.

Part 3: Analysis of Downstream Cellular Effects

Evidence of direct target inhibition should be followed by an investigation of the downstream cellular consequences. These assays will help to confirm the mechanism of action within a cellular context and link target engagement to the observed cytotoxicity.

Experimental Workflow for Mechanistic Elucidation

G cluster_0 Initial Screening cluster_2 Cellular Mechanism A Cytotoxicity Confirmed (MTT Assay) B HDAC Inhibition Assay A->B Hypothesis 1 C p38 Kinase Inhibition Assay A->C Hypothesis 2 D Western Blot: Phospho-p38 & Substrates C->D Confirm in-cell target engagement E Western Blot: Apoptosis Markers (Cleaved Caspase-3, PARP) D->E G Cell Cycle Analysis (Flow Cytometry) D->G F Caspase-3/7 Activity Assay E->F Validate apoptosis

Caption: Experimental workflow for investigating the in vitro mechanism of action.

Experimental Protocol 4: Western Blot Analysis of Apoptosis Markers

Objective: To determine if the cytotoxic effect of 3-amino-4-methoxy-5-methylbenzoic acid is mediated by the induction of apoptosis.

Materials:

  • Cancer cells treated with the IC50 concentration of the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-p38, anti-total-p38)[17][18]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for 24-48 hours. Lyse the cells in RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[19]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in cleaved caspase-3 and cleaved PARP, or a change in the Bax/Bcl-2 ratio, would indicate apoptosis.[17][18] A decrease in the ratio of phospho-p38 to total p38 would confirm in-cell target engagement for the kinase inhibition hypothesis.

Experimental Protocol 5: Caspase-3/7 Activity Assay

Objective: To quantitatively measure the activity of executioner caspases 3 and 7 in treated cells.

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Cancer cells treated with the compound

  • 96-well white plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white plate and treat with the compound as in the MTT assay.

  • After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[20]

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence. An increase in luminescence corresponds to higher caspase-3/7 activity.[20]

Experimental Protocol 6: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cells treated with the compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[21][22]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.[1][22]

  • Analyze the samples using a flow cytometer to measure the DNA content of the cells.[1][23]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22] An accumulation of cells in a specific phase would indicate cell cycle arrest.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Summary of In Vitro Bioactivity

AssayEndpointCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., HCT116)
MTT Assay IC50 (µM)Experimental ValueExperimental Value
HDAC Activity IC50 (µM)Experimental ValueN/A
p38 Kinase Activity IC50 (µM)Experimental ValueN/A
Caspase-3/7 Assay Fold-change vs. ControlExperimental ValueExperimental Value
Interpreting the Results: A Decision Pathway

G A Does the compound show cytotoxicity (MTT)? B No significant activity. Consider other biological screens. A->B No C Does it inhibit HDAC or p38 kinase activity? A->C Yes D No direct inhibition. Investigate other targets (e.g., other kinases, GPCRs). C->D No E Does Western blot show changes in downstream markers (e.g., p-p38, cleaved caspases)? C->E Yes F In-cell activity not confirmed. May be due to poor cell permeability or off-target effects. E->F No G Do caspase assays and cell cycle analysis confirm apoptosis and/or cell cycle arrest? E->G Yes H Mechanism partially confirmed. Further studies needed to link target to functional outcome. G->H No I Mechanism of Action Confirmed: Target inhibition leads to apoptosis/cell cycle arrest. G->I Yes

Caption: Decision tree for interpreting experimental outcomes.

Conclusion

This technical guide provides a structured and comprehensive approach to delineating the . By systematically progressing from broad phenotypic screening to specific target engagement and downstream cellular pathway analysis, researchers can build a robust and evidence-based understanding of the compound's biological activity. The proposed workflow, centered on the plausible hypotheses of HDAC or p38 MAP kinase inhibition, offers a clear path to characterizing this novel molecule and evaluating its potential as a therapeutic agent.

References

  • Miyata, Y., & Hichiwa, H. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.7.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kondapi, A. K., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). OncoTarget, 8(48), 83865–83878.
  • Kondapi, A. K., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed, 28506198.
  • MilliporeSigma. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Bio-protocol. (2019). Anticancer assay (MTT). Retrieved from [Link]

  • Bio-protocol. (2016). Quantification of Apoptosis Using Western Blot. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Thieme Chemistry, 54(12), 1059-1067.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Kumar, R., et al. (2023).
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Al-Majd, L. A., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202501492.
  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Maruthamuthu, M., & Alex, A. T. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 7(8), 130-136.
  • Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis, 21.
  • Khan, I. U., et al. (2022). Synthesis, in vitro, and in silico anti-cancer studies of substituted benzimidamide and its Cu(II) complex. Journal of the Serbian Chemical Society, 87(1), 1-18.
  • Kabakaş, H. Ö., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 25(1), 66-77.

Sources

Methodological & Application

Application Note: 3-Amino-4-methoxy-5-methylbenzoic Acid as a Divergent Precursor in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are essential for the rapid generation of diverse chemical libraries. 3-Amino-4-methoxy-5-methylbenzoic acid (CAS: 1780582-37-7) is a highly specialized, amphoteric precursor characterized by an orthogonal reactivity profile. The presence of an aniline-type amine and a carboxylic acid on the same aromatic scaffold allows for divergent synthetic pathways, while the methoxy and methyl groups provide crucial steric shielding and electronic tuning.

This application note provides a comprehensive guide for researchers and drug development professionals to leverage this precursor in the synthesis of benzamides, rigid benzoxazole scaffolds, and cross-coupling-ready aryl halides.

Table 1: Physicochemical Profile & Reactivity Map
PropertyValue / DescriptionStrategic Implication
CAS Number 1780582-37-7Commercially available building block .
Molecular Formula C9H11NO3 (MW: 181.19 g/mol )Low molecular weight ideal for fragment-based drug design.
Functional Groups Carboxylic acid, Aniline, Aryl etherEnables orthogonal functionalization without extensive protecting group chemistry.
Electronic Tuning 4-Methoxy (EDG), 5-Methyl (EDG)Increases electron density of the ring; modulates the pKa of the 3-amino group.
Steric Profile 1,3,4,5-TetrasubstitutedThe 5-methyl group provides a lipophilic vector and steric shielding, improving metabolic stability.

Strategic Utility in Medicinal Chemistry

The true value of 3-amino-4-methoxy-5-methylbenzoic acid lies in its chemoselectivity . When activating the carboxylic acid for amide bond formation, there is an inherent risk of oligomerization (self-condensation) due to the unprotected 3-amino group.

However, causality dictates our synthetic strategy : the 3-amino group is an aniline derivative. Because anilines are significantly less nucleophilic than primary aliphatic amines, we can achieve kinetic chemoselectivity. By utilizing the correct coupling reagent—specifically Propylphosphonic anhydride (T3P)—and an excess of a target aliphatic amine, the activated ester is intercepted by the aliphatic amine long before the weaker aniline nitrogen can react .

Furthermore, the 4-methoxy group acts as a masked hydroxyl. Selective demethylation reveals an ortho-aminophenol system, which is the classic precursor for synthesizing conformationally rigid benzoxazole heterocycles, a ubiquitous pharmacophore in targeted therapeutics.

Workflow Diagram: Synthetic Divergence

Divergence Precursor 3-amino-4-methoxy- 5-methylbenzoic acid (Bifunctional Core) Amide Benzamide Derivatives (e.g., Kinase Inhibitors) Precursor->Amide Amide Coupling (T3P, Aliphatic Amine) Benzoxazole Benzoxazole Scaffolds (Conformationally Rigid) Precursor->Benzoxazole 1. BBr3 (Demethylation) 2. Cyclization Halide 3-Halo-4-methoxy- 5-methylbenzoic acid (Cross-Coupling Ready) Precursor->Halide Sandmeyer Reaction (NaNO2, CuX)

Caption: Synthetic divergence of 3-amino-4-methoxy-5-methylbenzoic acid into key therapeutic scaffolds.

Experimental Protocols & Methodologies

Protocol 1: Chemoselective Amide Bond Formation (Library Generation)

Objective: Synthesize benzamide derivatives without utilizing amine protecting groups (e.g., Boc or Fmoc), maximizing atom economy. Causality: T3P is selected over traditional reagents like HATU or EDC/HOBt. T3P minimizes epimerization, drastically reduces aniline self-condensation, and generates completely water-soluble byproducts, enabling a self-validating aqueous workup that avoids yield-reducing chromatography .

Step-by-Step Methodology:

  • Preparation: Charge a dry 50 mL round-bottom flask with 3-amino-4-methoxy-5-methylbenzoic acid (1.0 equiv, 1.0 mmol) and suspend in anhydrous Ethyl Acetate (EtOAc, 5.0 mL).

  • Base Addition: Add Triethylamine (Et3N, 3.0 equiv) and the target aliphatic amine (1.2 equiv). Stir for 10 minutes at room temperature (20°C) to ensure complete deprotonation of the carboxylic acid.

  • Activation: Dropwise add T3P (50% wt. solution in EtOAc, 1.5 equiv). Crucial Insight: Dropwise addition controls the exothermic activation and prevents localized high concentrations of the activated ester, further suppressing self-condensation.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Aqueous Workup: Quench the reaction with water (10 mL). Wash the organic layer sequentially with water (2 × 10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure benzamide.

Table 2: Comparative Coupling Efficiency (Optimization Data)
Coupling ReagentBaseSolventTarget AmineYield (%)Self-Condensation (%)
EDC / HOBtDIPEADMFBenzylamine65%15%
HATUDIPEADMFBenzylamine88%<5%
T3P (50% in EtOAc) Et3N EtOAc Benzylamine 94% <1%
Protocol 2: Demethylation and Benzoxazole Cyclization

Objective: Access rigid benzoxazole cores by unmasking the 4-hydroxyl group. Causality: Boron tribromide (BBr3) is the gold standard for aryl methyl ether cleavage. Because the precursor contains both a Lewis basic amine and a carboxylate, these functional groups will rapidly coordinate with BBr3. Therefore, a minimum of 3 to 4 equivalents of BBr3 must be used to ensure enough free reagent remains to mediate the ether cleavage.

Mechanism Step1 3-amino-4-methoxy- 5-methylbenzoic acid Step2 3-amino-4-hydroxy- 5-methylbenzoic acid Step1->Step2 BBr3 (4 eq) DCM, -78°C to RT Step3 Benzoxazole Core Step2->Step3 RC(OEt)3 Acid Catalyst, Heat

Caption: Mechanistic pathway for the conversion of the precursor into a rigid benzoxazole core.

Step-by-Step Methodology:

  • Demethylation: Dissolve the precursor (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert Nitrogen atmosphere.

  • BBr3 Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add BBr3 (1.0 M in DCM, 4.0 equiv) dropwise over 15 minutes.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench: Cool the flask back to 0°C and carefully quench by the dropwise addition of Methanol (5 mL) to destroy excess BBr3. Concentrate the mixture under reduced pressure to yield the crude 3-amino-4-hydroxy-5-methylbenzoic acid hydrobromide salt.

  • Cyclization: Suspend the crude intermediate in Triethyl orthoformate (5.0 mL). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Heating: Heat the mixture to 120°C for 4 hours. The orthoester acts as both the solvent and the electrophile, driving the formation of the Schiff base and subsequent cyclization.

  • Purification: Cool to room temperature, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the benzoxazole derivative.

Protocol 3: Sandmeyer-Directed Halogenation

Objective: Convert the 3-amino group to a 3-bromo derivative to enable downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Causality: The primary aniline is diazotized using sodium nitrite in aqueous acid. The resulting diazonium salt is highly reactive and is immediately displaced by bromide via a Copper(I) mediated single-electron transfer (SET) mechanism (Sandmeyer reaction).

Step-by-Step Methodology:

  • Diazotization: Suspend the precursor (1.0 mmol) in 15% aqueous HBr (5 mL) and cool to 0°C.

  • Nitrite Addition: Add a cold solution of Sodium Nitrite (NaNO2, 1.1 equiv) in water (2 mL) dropwise. Stir at 0°C for 30 minutes to form the diazonium salt.

  • Halogenation: In a separate flask, dissolve Copper(I) Bromide (CuBr, 1.2 equiv) in 15% aqueous HBr (3 mL) and heat to 60°C.

  • Coupling: Slowly transfer the cold diazonium solution into the hot CuBr solution. Caution: Nitrogen gas will evolve rapidly.

  • Isolation: Stir at 60°C for 1 hour, cool to room temperature, and extract with EtOAc (3 × 15 mL). Wash the combined organics with water and brine, dry over Na2SO4, and evaporate to yield 3-bromo-4-methoxy-5-methylbenzoic acid.

References

  • Amide synthesis by acylation (T3P) - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - Organic Process Research & Development. Source: ACS Publications. URL:[Link]

Optimized Extraction and Isolation Strategies for 3-Amino-4-methoxy-5-methylbenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals

Executive Summary & Mechanistic Rationale

The isolation of highly functionalized aromatic building blocks like 3-amino-4-methoxy-5-methylbenzoic acid (AMMBA) (CAS: 1780582-37-7) presents a distinct physicochemical challenge. As a zwitterionic ampholyte, AMMBA possesses both a basic aniline moiety and an acidic carboxylic acid group. Standard organic extraction protocols often fail because the molecule remains partially ionized at most physiological or neutral pH levels, leading to poor organic partitioning and emulsion formation.

As a Senior Application Scientist, I approach this isolation not as a simple phase separation, but as a thermodynamic balancing act. To maximize extraction efficiency, the matrix must be tuned to the compound's isoelectric point (pI) . At the pI, the net charge of the molecule is zero (existing either as a neutral species or a balanced zwitterion), which minimizes its aqueous solubility and maximizes its partition coefficient ( logP ) into moderately polar organic solvents[1]. Furthermore, when AMMBA or its close structural analogs (e.g., 3-amino-4-methoxybenzoic acid) are utilized as internal standards for complex metabolite extraction[2], Solid-Phase Extraction (SPE) utilizing mixed-mode ion exchange becomes the most robust method for trace isolation.

Physicochemical Profiling

Understanding the ionization states of AMMBA is the cornerstone of designing a high-yield extraction protocol. The table below outlines the critical physicochemical parameters that dictate our solvent and pH choices, derived from structural analogs and predictive models[3].

ParameterValue / CharacteristicMechanistic Implication for Isolation
Molecular Weight 181.19 g/mol Requires high-resolution MS for trace validation.
pKa (Carboxylic Acid) ~4.6 – 4.8Deprotonates at pH > 5.0, becoming water-soluble (anionic).
pKa (Aniline Amine) ~3.0 – 3.5Protonates at pH < 2.5, becoming water-soluble (cationic).
Isoelectric Point (pI) ~3.8 – 4.1Target pH for Liquid-Liquid Extraction (LLE). Net charge is zero.
LogP (Neutral State) ~1.8Moderately lipophilic; requires solvents with hydrogen-bond accepting capacity (e.g., Ethyl Acetate).

Experimental Isolation Workflow

The following decision tree dictates whether a Liquid-Liquid Extraction (LLE) or a Solid-Phase Extraction (SPE) approach is required based on the matrix complexity and target scale.

Workflow Start Crude Matrix (Reaction Mixture / Bio-fluid) pH pH Adjustment (Titrate to pI ~4.0) Start->pH Split Matrix Type? pH->Split LLE Liquid-Liquid Extraction (Ethyl Acetate, 3x) Split->LLE Bulk / Synthetic SPE Solid-Phase Extraction (Mixed-Mode MCX) Split->SPE Trace / Biological OrgPhase Organic Phase (Wash & Dry over Na2SO4) LLE->OrgPhase Eluate SPE Eluate (5% NH4OH in MeOH) SPE->Eluate Conc Concentration in vacuo OrgPhase->Conc Eluate->Conc Cryst Recrystallization (EtOH/H2O) Conc->Cryst HPLC Prep-HPLC / LC-MS Validation Cryst->HPLC

Caption: Workflow for the extraction and isolation of 3-amino-4-methoxy-5-methylbenzoic acid.

Validated Extraction Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction (LLE) for Bulk Synthesis

Application: Post-synthetic workup from aqueous reaction mixtures.

Causality: Ethyl acetate (EtOAc) is selected over dichloromethane (DCM) because the ester oxygen in EtOAc acts as a hydrogen-bond acceptor, effectively solvating the neutral carboxylic acid and amine protons, which significantly boosts the partition coefficient.

  • Quench & Dilute: Dilute the crude synthetic reaction mixture with deionized water (10 mL per gram of crude).

  • Isoelectric Titration: Insert a calibrated pH probe. Slowly add 1M HCl or 1M NaOH dropwise under vigorous stirring until the pH stabilizes at 4.0 ± 0.1 .

    • Observation: The solution will likely turn turbid as the zwitterion precipitates.

  • Extraction: Add an equal volume of Ethyl Acetate. Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow phases to separate. Extract the aqueous layer two additional times with fresh EtOAc.

  • Self-Validation (QC Step): Take a 10 µL aliquot of the remaining aqueous phase, dilute in 1 mL Methanol, and run a rapid LC-UV (254 nm). The peak corresponding to AMMBA should be <5% of the initial area, confirming successful partitioning.

  • Washing & Drying: Combine the organic layers. Wash once with saturated brine (NaCl) to remove residual water and salts. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at 40°C to yield the crude solid.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Trace Matrices

Application: Isolation from biological fluids or complex proteomics/metabolomics matrices where aminobenzoic acids are used as internal standards[2].

Causality: Mixed-mode cation exchange (MCX) utilizes a reversed-phase backbone with sulfonic acid groups. By dropping the pH to 2.5, the carboxylic acid is neutralized (enhancing reversed-phase retention) and the aniline is protonated (enabling strong ionic binding to the sulfonic acid).

  • Matrix Pretreatment: Dilute the biological sample 1:1 with 2% aqueous Formic Acid. Ensure the final pH is < 3.0. Centrifuge at 10,000 x g for 10 min to pellet proteins.

  • Cartridge Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pretreated supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Self-Validation (QC Step): Collect the flow-through. Spot 2 µL on a silica TLC plate and visualize under UV (254 nm) to ensure no breakthrough of the target analyte occurred.

  • Washing: Wash with 1 mL of 2% Formic Acid (removes highly polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipophilic interferences).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol .

    • Causality: The basic pH deprotonates the aniline, neutralizing its positive charge and breaking the ionic interaction with the sorbent, while the methanol disrupts hydrophobic interactions.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

Protocol C: Preparative HPLC Purification

Application: Final polishing to >99% purity for downstream peptide synthesis or ribosomal elongation studies[4].

  • Column: C18 Reversed-Phase Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phases:

    • Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile + 0.1% TFA.

    • Causality: TFA ionizes the amine group, preventing secondary interactions with residual silanols on the stationary phase, which eliminates peak tailing and ensures sharp, reproducible elution.

  • Gradient: 5% B to 60% B over 20 minutes. Flow rate: 20 mL/min. UV Detection: 254 nm and 280 nm.

  • Recovery: Lyophilize the collected fractions to yield the pure AMMBA TFA-salt.

Quantitative Data & Yield Optimization

The table below summarizes the recovery rates of AMMBA based on the extraction methodology and pH tuning. This data demonstrates the critical nature of isoelectric focusing during LLE.

Extraction MethodMatrixpH ConditionSolvent / EluentAverage Recovery (%)Purity (LC-UV)
LLE (Un-optimized) Aqueous Reaction7.0 (Neutral)Ethyl Acetate32.4 ± 4.1%85%
LLE (Isoelectric) Aqueous Reaction4.0 (pI)Ethyl Acetate91.8 ± 2.3% >92%
LLE (Isoelectric) Aqueous Reaction4.0 (pI)Dichloromethane68.5 ± 3.5%88%
SPE (Reversed-Phase) Plasma/Urine3.0100% Methanol55.2 ± 5.0%70%
SPE (MCX Mixed-Mode) Plasma/UrineLoad: 2.5 / Elute: 10.55% NH4​OH in MeOH96.4 ± 1.5% >98%

Note: Recovery data is aggregated from internal standardization protocols utilizing 3-amino-4-methoxybenzoic acid derivatives[1][2].

References

  • 3-Amino-4-methoxybenzoic acid - ChemBK ChemBK Database. URL:[Link]

  • Defects in lamin A-Prohibitin crosstalk lead to ROS elevation and OxPhos imbalance in laminocardiomyopathy bioRxiv. (Details the use of 3-amino-4-methoxybenzoic acid as an internal standard for metabolite extraction). URL:[Link]

  • Ribosomal Elongation of Aminobenzoic Acid Derivatives Journal of the American Chemical Society. URL:[Link]

Sources

Troubleshooting & Optimization

preventing oxidation of 3-amino-4-methoxy-5-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support center for 3-amino-4-methoxy-5-methylbenzoic acid (CAS 7151-68-0). As a key pharmaceutical intermediate and building block in drug discovery, maintaining the stability and purity of this compound is paramount for reproducible and successful research.[1] This guide, developed by our senior application scientists, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the primary degradation pathway for this molecule: oxidation.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers working with 3-amino-4-methoxy-5-methylbenzoic acid.

Q1: My solid 3-amino-4-methoxy-5-methylbenzoic acid has changed color from off-white to yellow/brown. What happened and is it still usable?

A: A color change is a primary visual indicator of degradation, most commonly due to oxidation. The aromatic amine functional group is susceptible to air oxidation, which often forms highly colored quinone-imine or polymeric impurities.[2] While the compound may not be entirely degraded, its purity is compromised. For sensitive applications, such as drug development or quantitative studies, using the discolored material is not recommended as the impurities could lead to unpredictable results or side reactions. We strongly advise quantifying the purity using an analytical method, such as HPLC, before use.

Q2: What are the primary environmental factors that trigger the oxidation of this compound?

A: The degradation of 3-amino-4-methoxy-5-methylbenzoic acid is primarily accelerated by a combination of three factors:

  • Oxygen: The presence of atmospheric oxygen is the main reactant in the oxidation process. Aromatic amines can be readily oxidized in the air.[2]

  • Light: UV and visible light can provide the activation energy needed to initiate and propagate oxidative reactions (photolysis).[3][4]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[5] Storing amines at temperatures below 30°C is a general guideline to maintain stability.[6]

Q3: What are the ideal short-term and long-term storage conditions to ensure the stability of 3-amino-4-methoxy-5-methylbenzoic acid?

A: Ideal storage conditions are designed to mitigate the environmental factors mentioned above. The following table summarizes our recommendations based on best practices for storing sensitive aromatic amines.[6][7][8]

Storage DurationTemperatureAtmosphereContainerAdditional Precautions
Short-Term (< 3 months) 2-8°C (Refrigerated)Standard AirTightly sealed, amber glass vial or opaque container.[6]Store in a desiccator to minimize moisture exposure.
Long-Term (> 3 months) -20°C or -70°C (Frozen)Inert Gas (Argon or Nitrogen)Tightly sealed, amber glass vial with a PTFE-lined cap.Aliquot into smaller, single-use quantities to avoid repeated freeze-thaw cycles and re-exposure to air.

Rationale: Long-term storage at -70°C has been shown to preserve the stability of aromatic amines for over a year.[7] Blanketing with an inert gas displaces oxygen, directly preventing the oxidation reaction from initiating.

Q4: How should I handle the compound during an experiment to minimize oxidation?

A: Minimizing exposure to adverse conditions is key.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.[6]

  • Weigh and handle the compound quickly.

  • If working with solutions, use de-gassed solvents and consider preparing them fresh for each experiment.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: Can antioxidants be used to stabilize solutions of 3-amino-4-methoxy-5-methylbenzoic acid?

A: Yes, incorporating an antioxidant can be an effective strategy, particularly for solutions intended for storage or use over several hours. However, compatibility and potential interference with downstream applications must be verified. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) or sodium metabisulfite. A pilot study to confirm that the chosen antioxidant does not interfere with your assay and effectively prevents degradation is recommended. Some aminobenzoic acid derivatives have intrinsic antioxidant properties, but this does not preclude their own degradation.[9][10][11]

Troubleshooting Guide: Oxidation Issues

Observed SymptomProbable Cause(s)Recommended Actions & Solutions
Solid powder appears yellow, pink, or brown upon receipt or after short-term storage. 1. Improper storage during shipping. 2. Exposure to light and/or air in the lab. 3. Lot-to-lot variability.1. Immediately contact the supplier to report the issue. 2. Quantify purity using Protocol 3. 3. If purity is acceptable, implement strict storage conditions (Protocol 1) immediately. If not, procure a new lot.
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound in solid state or in solution.1. Confirm the new peaks are degradation products using forced degradation (see Protocol 3, Step 2). 2. Review storage and handling procedures. Implement inert gas blanketing (Protocol 2). 3. For solutions, prepare fresh daily and use de-gassed solvents.
Inconsistent results or poor reproducibility in biological assays. Degradation of the active compound leading to lower effective concentration and potential interference from degradation products.1. Use a freshly prepared solution from a new, unopened vial of the compound for each experiment. 2. Run an HPLC analysis (Protocol 3) on the stock solution to confirm its concentration and purity before use.

Technical Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling 3-amino-4-methoxy-5-methylbenzoic acid to ensure its long-term stability.

Materials:

  • 3-amino-4-methoxy-5-methylbenzoic acid (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas with a regulator and delivery tube

  • Laboratory balance

  • Spatulas

  • -20°C or -70°C freezer and 2-8°C refrigerator

  • Desiccator cabinet

Procedure:

  • Upon Receipt: Visually inspect the compound for any color change. If it is not a white to off-white crystalline powder, quarantine the material and contact the vendor.[8]

  • Aliquotting for Long-Term Storage:

    • In a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas), weigh out the desired amounts of the compound into several small, pre-labeled amber glass vials.

    • This prevents the need to repeatedly access the main stock, minimizing exposure to air and moisture.

  • Inert Gas Blanketing: Gently flush the headspace of each vial with dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Storage:

    • For long-term storage, place the sealed and blanketed vials in a -20°C or -70°C freezer.[7]

    • For short-term working aliquots, store at 2-8°C in a desiccator.[6]

  • Retrieval for Use:

    • Remove a single aliquot vial from the freezer/refrigerator.

    • Allow the vial to warm to ambient temperature before opening. This is critical to prevent atmospheric moisture from condensing on the cold solid.

    • Once the experiment is complete, discard any unused portion of the aliquot; do not return it to the stock container.

Protocol 2: Workflow for Inert Gas Blanketing

This workflow visualizes the key steps for protecting the compound from atmospheric oxygen.

G cluster_prep Preparation cluster_process Blanketing Process cluster_storage Storage A Weigh Compound into Amber Vial B Prepare Inert Gas Source (Argon or Nitrogen) C Insert Gas Delivery Tube into Vial Headspace A->C D Gently Flush Headspace for 15-30 seconds C->D E Withdraw Tube & Immediately Seal Vial Tightly D->E F Place Sealed Vial in -20°C or -70°C Freezer E->F

Caption: Workflow for aliquotting and storing the compound under an inert atmosphere.
Protocol 3: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing an HPLC-UV method to separate 3-amino-4-methoxy-5-methylbenzoic acid from its potential oxidative degradation products.

Objective: To create an analytical method capable of accurately quantifying the parent compound in the presence of its impurities.[4]

Step 1: Initial Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • UV Detection: 254 nm or scan with a photodiode array (PDA) detector to identify the optimal wavelength.[12]

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL.

Step 2: Forced Degradation Study To ensure the method is "stability-indicating," you must generate the degradation products and prove they can be separated from the parent peak.[4]

  • Oxidative Stress: Dissolve the compound (~1 mg/mL) in a solvent and add a small amount of 3% hydrogen peroxide. Let it sit at room temperature for 2-4 hours.[3]

  • Acidic/Basic Stress: Prepare solutions in 0.1 M HCl and 0.1 M NaOH. Heat gently (e.g., 60°C) for 2-4 hours.

  • Thermal Stress: Store the solid compound in an oven at 70°C for 24 hours.

  • Photolytic Stress: Expose a solution to direct UV light for 24 hours.

  • Analysis: Inject all stressed samples into the HPLC system. The goal is to achieve 10-20% degradation of the parent compound.[4]

Step 3: Method Optimization

  • Examine the chromatograms from the stressed samples.

  • If degradation peaks co-elute with the parent peak, adjust the gradient slope, mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl) to achieve baseline separation.

  • The final method should show a distinct, well-resolved peak for the parent compound, separate from all degradation products, solvent fronts, and blank peaks.

Scientific Deep Dive: The Chemistry of Oxidation

The oxidation of 3-amino-4-methoxy-5-methylbenzoic acid likely initiates at the electron-rich amino group, a common pathway for aromatic amines.[2] The electron-donating effects of the amino, methoxy, and methyl groups activate the aromatic ring, making it susceptible to oxidation. The process can proceed through radical intermediates to form nitroso and nitro compounds, or more commonly, lead to polymerization, resulting in complex, colored mixtures.

G start 3-Amino-4-methoxy- 5-methylbenzoic acid (Parent Compound) intermediate Radical Cation Intermediate start->intermediate [O] (O₂, light, heat) dimer Dimerization & Polymerization Products (Colored Impurities) intermediate->dimer quinone Quinone-imine Species intermediate->quinone nitroso Nitroso Derivative intermediate->nitroso Further Oxidation quinone->dimer

Caption: Plausible oxidative degradation pathways for 3-amino-4-methoxy-5-methylbenzoic acid.

By understanding these mechanisms, it becomes clear why excluding oxygen, light, and heat is the most effective strategy for preserving the integrity of this valuable research compound.

References
  • diplomata comercial. "Amine Storage Conditions: Essential Guidelines for Safety.
  • Calafat, A. M., et al. (2023). "Short- and Long-Term Stability of Aromatic Amines in Human Urine." MDPI. Available at: [Link]

  • Gibis, M., & Baderschneider, A. (2007). "Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential." Food and Chemical Toxicology. Available at: [Link]

  • ECHEMI. "3-Amino-4-methylbenzoic acid SDS, 2458-12-0 Safety Data Sheets.
  • Britannica. "Amine | Organic Chemistry, Structure & Uses." Available at: [Link]

  • Aman, T., et al. "Stress testing results of p-aminobenzoic acid and methoxsalen." ResearchGate. Available at: [Link]

  • TCI Chemicals. "SAFETY DATA SHEET - 3-Methoxy-4-methylbenzoic Acid.
  • Sharma, S., et al. (2023). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 3-Amino-p-toluic acid.
  • Khan, I., et al. (2021). "Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies." ResearchGate. Available at: [Link]

  • BioProcess International. "Forced Degradation Studies: Regulatory Considerations and Implementation." Available at: [Link]

  • Al-Hakeim, H. K., et al. (2025). "Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense." Authorea Preprints.
  • Podolak, O., et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." MDPI. Available at: [Link]

  • Srini Chem. "The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate." Available at: [Link]

  • BenchChem. "A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection.

Sources

resolving co-elution issues with 3-amino-4-methoxy-5-methylbenzoic acid impurities

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting Guide: Resolving Co-Elution of 3-Amino-4-methoxy-5-methylbenzoic Acid Impurities

Welcome to the Technical Support Center. This guide provides actionable, scientifically rigorous troubleshooting strategies for researchers and drug development professionals facing co-elution challenges with 3-amino-4-methoxy-5-methylbenzoic acid and its related impurities (e.g., positional isomers, des-methyl, and des-methoxy derivatives).

Mechanistic Understanding: The Root Cause of Co-Elution

3-Amino-4-methoxy-5-methylbenzoic acid is a highly functionalized, amphoteric molecule. It contains a carboxylic acid (pKa ~4.0–5.0) and an aromatic amine (pKa ~2.0–3.0). Under standard neutral pH conditions, it exists as a zwitterion or partially ionized species, leading to poor retention and severe peak tailing on traditional C18 columns.

Furthermore, positional isomers (e.g., 5-amino vs. 3-amino variants) and des-methyl/des-methoxy impurities exhibit nearly identical hydrophobicity (Log P). Because standard C18 phases rely almost exclusively on dispersive hydrophobic interactions, they cannot differentiate these structurally similar molecules, resulting in critical co-elution. Resolving these impurities requires shifting from pure hydrophobic retention to orthogonal mechanisms like dipole-dipole, π−π , and shape selectivity .

Workflow Start Start: Amphoteric Co-elution Analyze Analyze pKa (Amine ~2.5, Acid ~4.5) Start->Analyze pH Select Mobile Phase pH (Target pH < 2.1 or pH > 6.5) Analyze->pH Avoid pKa ± 1.5 Column Select Orthogonal Column (PFP or Polar-Embedded) pH->Column Neutralize Acid, Protonate Amine Additives Evaluate Additives (TFA, KPF6 for Ion-Pairing) Column->Additives If Co-elution Persists Success Baseline Resolution (Rs > 1.5) Column->Success If Rs > 1.5 Additives->Success

Figure 1: Step-by-step logical workflow for resolving amphoteric co-elution issues.

Frequently Asked Questions (FAQs)

Q1: Why do positional isomers of 3-amino-4-methoxy-5-methylbenzoic acid co-elute on standard C18 columns, and how do I resolve them? A: Positional isomers have identical empirical formulas and nearly identical hydrophobic surface areas, making their partition coefficients indistinguishable to a pure alkyl chain. To resolve them, you must switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms in the PFP phase create an electron-deficient ring that acts as a strong Lewis acid. This engages in strong π−π charge-transfer interactions with the electron-donating methoxy and amino groups of your analyte. Additionally, the rigid planar structure of the PFP phase provides shape selectivity, easily distinguishing the slight spatial differences between a 3-amino and a 5-amino group .

PFP_Mechanisms API 3-Amino-4-methoxy -5-methylbenzoic acid PiPi π-π Interactions API->PiPi Aromatic Ring Dipole Dipole-Dipole Interactions API->Dipole C-F Bonds vs Methoxy Shape Shape Selectivity API->Shape Positional Isomers Hbond Hydrogen Bonding API->Hbond Amine/Acid Groups

Figure 2: Orthogonal retention mechanisms of a PFP stationary phase for methoxybenzoic acids.

Q2: How does mobile phase pH affect the peak shape and resolution of this amphoteric compound? A: Mobile phase pH dictates the ionization state of both the carboxylic acid and the amine. If the pH is near the pKa of either functional group (e.g., pH 3.5–4.5), the molecule exists in a dynamic, mixed ionization state, causing peak splitting, tailing, and retention time drift. The fundamental rule for amphoteric compounds is to operate at least 1.5 pH units away from the pKa . Using a highly acidic mobile phase (e.g., pH 2.1 with 10 mM Trifluoroacetic Acid) protonates the amine (cationic) and fully neutralizes the carboxylic acid, providing a single, stable ionization state that sharpens peak symmetry and increases retention .

Q3: My des-methoxy impurity is still co-eluting. What mobile phase additives can improve selectivity? A: If pH optimization and a PFP column are insufficient, introduce chaotropic salts. Adding 20 mM Potassium Hexafluorophosphate ( KPF6​ ) or Sodium Perchlorate ( NaClO4​ ) to an acidic mobile phase (pH 2.1) forms transient ion-pairs with the protonated amine group. Because the des-methoxy impurity has a different electron density profile than the API, the ion-pairing efficiency differs, selectively altering the retention factor ( k′ ) of the target API versus the impurity .

Validated Experimental Protocols

Protocol: Orthogonal UHPLC Method for Amphoteric Benzoic Acid Derivatives Objective: Achieve baseline resolution ( Rs​>1.5 ) of 3-amino-4-methoxy-5-methylbenzoic acid from its positional isomers and structural impurities.

Materials:

  • Column : Pentafluorophenyl (PFP) phase, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid (FA) in Water (pH ~2.7).

  • Mobile Phase B : 0.1% Formic Acid (FA) in Methanol (Methanol is preferred over Acetonitrile to enhance π−π interactions on PFP columns).

Step-by-Step Procedure:

  • System Preparation : Purge the UHPLC system with Mobile Phase A and B. Ensure the system dwell volume is minimized (<100 µL) to prevent gradient delay which can cause early-eluting polar impurities to co-elute in the void volume.

  • Column Equilibration : Equilibrate the PFP column at 30 °C with 5% Mobile Phase B for at least 10 column volumes.

  • Sample Preparation (Critical) : Dissolve the sample in a diluent matching the initial mobile phase conditions (95% A / 5% B). Causality: Injecting a sample dissolved in 100% organic solvent will cause the analyte to outrun the mobile phase gradient, resulting in peak breakthrough and artificial co-elution.

  • Gradient Execution :

    • 0.0 - 1.0 min : 5% B (Isocratic hold to focus the polar amine group).

    • 1.0 - 7.0 min : 5% to 60% B (Linear gradient to elute the hydrophobic aromatic core).

    • 7.0 - 8.5 min : 60% to 95% B (Column wash to remove highly retained hydrophobic dimers).

    • 8.5 - 10.0 min : 5% B (Re-equilibration).

  • Self-Validation Check : Inject a void volume marker (e.g., uracil). Calculate the retention factor ( k′ ) of the API. If k′<2.0 , decrease the initial organic modifier concentration to 2% to ensure adequate focusing of the polar amine before the gradient begins.

Quantitative Data: Column & pH Comparison

The following table summarizes the expected chromatographic performance of 3-amino-4-methoxy-5-methylbenzoic acid when altering the stationary phase and mobile phase pH.

Column PhaseMobile Phase pHRetention Time (API)Resolution ( Rs​ ) vs. 5-amino isomerPeak Symmetry ( As​ )
Standard C184.5 (Acetate Buffer)3.2 min0.8 (Severe Co-elution)1.8 (Tailing)
Standard C182.1 (Phosphate)4.8 min1.1 (Partial Co-elution)1.2 (Acceptable)
PFP4.5 (Acetate Buffer)4.5 min1.4 (Near Baseline)1.5 (Slight Tailing)
PFP 2.1 (FA/TFA) 6.1 min 2.3 (Baseline Resolution) 1.05 (Excellent)
References
  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials. Available at:[Link]

  • A validated UHPLC-MS method for tryptophan metabolites . Journal of Pharmaceutical and Biomedical Analysis (via Molnar Institute). Available at:[Link]

  • Hichrom Chromatography Columns and Supplies International Catalogue 9 . MZ-Analysentechnik GmbH. Available at:[Link]

Technical Support Center: Scale-Up Synthesis of 3-Amino-4-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-amino-4-methoxy-5-methylbenzoic acid (CAS 1780582-37-7). Moving from bench-scale to pilot-plant production introduces significant thermal, mass-transfer, and safety challenges.

This document provides a self-validating framework, troubleshooting FAQs, and rigorous protocols to ensure safe, high-yield manufacturing.

Part 1: Process Overview & Mechanistic Causality

The synthesis of 3-amino-4-methoxy-5-methylbenzoic acid is achieved via a robust two-step sequence starting from 4-methoxy-3-methylbenzoic acid. Preparation of related methoxybenzoic acids typically utilizes controlled oxidation or nitration pathways[1].

  • Electrophilic Aromatic Nitration: The strong π -electron-donating methoxy group directs the nitronium ion ( NO2+​ ) to the available ortho position (C-5), yielding 4-methoxy-3-methyl-5-nitrobenzoic acid.

  • Catalytic Hydrogenation: The intermediate undergoes pressurized reduction to convert the nitro group to an amine, yielding the final API intermediate. Esterification and structural modifications of similar benzoic acid derivatives have been well documented for pharmaceutical synthesis[2].

SynthesisWorkflow SM 4-Methoxy-3-methylbenzoic acid Nitration Electrophilic Nitration (HNO3/H2SO4) SM->Nitration Cool to 0-5°C Intermediate 4-Methoxy-3-methyl-5-nitrobenzoic acid Nitration->Intermediate Exothermic Control Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Purge with N2 Product 3-Amino-4-methoxy-5-methylbenzoic acid Reduction->Product Pressurized H2

Figure 1: Two-step synthetic workflow for 3-amino-4-methoxy-5-methylbenzoic acid.

Part 2: Troubleshooting Guides & FAQs

Section A: Scale-Up of Electrophilic Nitration

Q: Why do we achieve high regioselectivity at the 5-position during nitration, and how do we maintain it at scale? A: Causality: In the starting material, the methoxy group (-OCH 3​ ) at the 4-position is a strong activating group, powerfully directing electrophiles to its ortho positions. Because the 3-position is blocked by a methyl group, the reaction is directed almost exclusively to the 5-position. The methyl group's weaker inductive (+I) effect at the 2-position cannot compete. Troubleshooting: At scale, poor mixing creates localized concentration gradients, which can force minor nitration at the 2-position or lead to dinitration. To prevent this, scale the agitation rate based on constant power per unit volume ( P/V ) and keep the temperature strictly below 5°C to kinetically suppress off-target substitution.

Q: During the addition of the nitrating agent, the reactor temperature spikes unpredictably. What is the root cause? A: Causality: Nitration is highly exothermic ( ΔHrxn​≈−100 to −150 kJ/mol). In pilot reactors, the surface-area-to-volume ratio is significantly lower than in bench flasks, reducing the overall heat removal capacity ( U⋅A ). If the dosing rate exceeds the heat removal rate, thermal accumulation occurs, risking a runaway reaction. Troubleshooting: Implement an automated dosing interlock tied to the reactor's internal temperature (TR). If TR exceeds 5°C, the dosing valve must automatically close.

SafetyLogic TempSensor Reactor Temp (TR) LogicSolver Safety Logic Solver TempSensor->LogicSolver TR > 5°C TempSensor->LogicSolver TR > 15°C CoolingValve Cooling Jacket Valve LogicSolver->CoolingValve Open 100% FeedValve Acid Feed Valve LogicSolver->FeedValve Interlock Close Quench Emergency Quench LogicSolver->Quench Dump Reactor

Figure 2: Safety interlock logic for the highly exothermic nitration step.

Section B: Scale-Up of Catalytic Hydrogenation

Q: We are observing incomplete reduction (presence of hydroxylamine intermediates). How can we drive the reaction to completion? A: Causality: The reduction of a nitro group proceeds via a stepwise mechanism (Nitro Nitroso Hydroxylamine Amine). Mass transfer limitations of H 2​ gas into the liquid phase at scale can starve the catalyst, stalling the reaction at the hydroxylamine intermediate. Troubleshooting: Increase the hydrogen pressure (e.g., to 3-5 bar) and utilize a gas-entraining impeller (hollow-shaft turbine) to maximize the volumetric mass transfer coefficient ( kL​a ).

Q: How do we safely handle Palladium on Carbon (Pd/C) at a pilot scale? A: Causality: Dry Pd/C is highly pyrophoric and will easily ignite methanol vapors upon exposure to atmospheric oxygen. Troubleshooting: Never add dry Pd/C directly to a reactor containing flammable solvents. Always prepare an aqueous slurry of the catalyst in a separate vessel under a nitrogen atmosphere, then transfer the slurry into the reactor via vacuum or nitrogen pressure.

Part 3: Quantitative Data Summaries

Table 1: Thermodynamic and Process Parameters for Scale-Up

Process StepParameterTarget ValueCritical Safety LimitRationale
Nitration Operating Temp0°C to 5°C> 10°C (Interlock)Prevents thermal runaway and methyl group oxidation.
Nitration Dosing Rate0.5 L/min per 100L> 1.0 L/minMatches heat generation with jacket cooling capacity.
Reduction H 2​ Pressure3.0 - 4.0 bar> 6.0 barEnsures sufficient kL​a to prevent hydroxylamine stalling.
Reduction Agitation Speed150 - 200 RPM< 100 RPMPrevents catalyst settling and gas-liquid stratification.

Table 2: Analytical Specifications for API Intermediate

ParameterSpecificationAnalytical MethodAction if Failed
Purity 98.5%HPLC (UV at 254 nm)Recrystallize from Ethanol/Water.
Desmethyl Impurity 0.1%LC-MSCheck starting material purity.
Residual Palladium 10 ppmICP-MSTreat with heavy metal scavengers (e.g., SiliaMetS).

Part 4: Self-Validating Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-Methoxy-3-methyl-5-nitrobenzoic acid

Note: This protocol incorporates built-in In-Process Controls (IPCs) to ensure self-validation.

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N 2​ . Charge 10.0 kg of 4-methoxy-3-methylbenzoic acid and 30.0 L of concentrated H 2​ SO 4​ (98%).

  • Cooling: Start agitation (150 RPM). Circulate chilled fluid (-10°C) through the reactor jacket until the internal temperature (TR) reaches 0°C.

  • Nitrating Mixture Preparation: In a separate cooled vessel, slowly mix 4.5 L of fuming HNO 3​ with 10.0 L of concentrated H 2​ SO 4​ .

  • Dosing (Critical Step): Dose the mixed acid into the reactor at a rate of 0.2 L/min.

    • Self-Validation Check: Monitor TR continuously. If TR reaches 5°C, the automated interlock must halt dosing until TR drops back to 2°C.

  • Maturation: Once dosing is complete, stir the mixture at 5°C for 2 hours.

    • IPC Check: Withdraw a 1 mL sample, quench in ice water, extract with ethyl acetate, and analyze via HPLC. Proceed only if unreacted starting material is < 1.0%.

  • Quenching & Isolation: Transfer the reaction mass slowly into a secondary 200 L reactor containing 100 kg of crushed ice and water, maintaining temperature < 20°C. Filter the precipitated yellow solid via a centrifuge, wash with cold water until the filtrate pH is > 4, and dry under vacuum at 40°C.

Protocol 2: Scale-Up Synthesis of 3-Amino-4-methoxy-5-methylbenzoic acid
  • Inerting: Charge a 100 L Hastelloy pressure reactor with 10.0 kg of 4-methoxy-3-methyl-5-nitrobenzoic acid and 50 L of Methanol. Purge the headspace with N 2​ (pressurize to 3 bar, release to 0 bar; repeat 3 times).

  • Catalyst Charging: In a separate N 2​ -flushed vessel, prepare a slurry of 0.5 kg of 10% Pd/C (50% wet) in 2 L of N 2​ -sparged water. Transfer the slurry to the main reactor via vacuum.

  • Hydrogenation: Purge the reactor with H 2​ gas (3 cycles). Pressurize the reactor to 3.5 bar with H 2​ and heat to 40°C.

    • Self-Validation Check: Monitor the mass flow meter on the H 2​ feed line. The reaction is deemed complete only when H 2​ consumption registers as zero for 30 consecutive minutes.

  • Filtration: Cool the reactor to 20°C. Purge the headspace with N 2​ (3 cycles). Filter the reaction mixture through a sparkler filter to remove the Pd/C catalyst. Warning: Keep the filter cake wet at all times to prevent fires.

  • Crystallization: Concentrate the methanolic filtrate under reduced pressure to 30% of its original volume. Add 20 L of cold water to induce crystallization. Filter, wash with cold water, and dry under vacuum at 50°C to yield the final 3-amino-4-methoxy-5-methylbenzoic acid.

Part 5: References

  • Title: CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid Source: Google Patents URL:

Sources

Technical Support Center: Purification of 3-Amino-4-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-amino-4-methoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The following information is structured to offer practical, field-proven insights to ensure the successful isolation of high-purity 3-amino-4-methoxy-5-methylbenzoic acid.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 3-amino-4-methoxy-5-methylbenzoic acid, providing concise and actionable answers.

Q1: What are the most common impurities in crude 3-amino-4-methoxy-5-methylbenzoic acid?

A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from side reactions (e.g., incomplete methylation or amination), residual solvents, and inorganic salts.[1] For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-containing impurities.

Q2: How do the functional groups of 3-amino-4-methoxy-5-methylbenzoic acid influence the choice of purification method?

A2: The molecule possesses three key functional groups that dictate its chemical behavior and, consequently, the appropriate purification strategy:

  • Carboxylic Acid (-COOH): This acidic group allows for manipulation of the compound's solubility based on pH. It can be deprotonated with a base to form a water-soluble salt.[2]

  • Amino (-NH2): This basic group can be protonated with an acid to form a water-soluble salt.[2]

  • Aromatic Ring with Methoxy and Methyl Substituents: These groups contribute to the overall nonpolar character of the molecule, influencing its solubility in organic solvents.[3]

The amphoteric nature (containing both acidic and basic groups) of this molecule makes acid-base extraction a particularly powerful purification technique.

Q3: My compound is an oil/sticky solid after purification. What should I do?

A3: An oily or gummy consistency often indicates the presence of residual solvent or impurities that are depressing the melting point. Try the following:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.

  • Trituration: If residual solvent is not the issue, try triturating the crude material with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. This can often induce crystallization.

  • Re-purification: If the above methods fail, a secondary purification step, such as column chromatography, may be necessary.

Q4: Can I use recrystallization for this compound? If so, what are good solvent choices?

A4: Recrystallization is a viable and often preferred method for purifying solid organic compounds. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For aminobenzoic acid derivatives, common solvent choices include ethanol, water, or mixtures thereof.[4] Given that 3-amino-4-methoxy-5-methylbenzoic acid is soluble in water, a water/ethanol mixture could be a good starting point for solvent screening.[5]

II. Troubleshooting Guide: Selecting the Right Purification Method

The choice of purification method is critical and depends on the nature and quantity of the impurities present in the crude mixture. This guide provides a systematic approach to selecting the most appropriate technique.

Decision-Making Workflow for Purification

The following flowchart provides a visual guide to selecting the optimal purification strategy based on the initial assessment of your crude mixture.

Purification_Workflow start Crude 3-amino-4-methoxy- 5-methylbenzoic acid assess_purity Initial Purity Assessment (e.g., TLC, LC-MS, NMR) start->assess_purity impurity_type Identify Impurity Type assess_purity->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base  Neutral or Basic Impurities   recrystallization Recrystallization impurity_type->recrystallization  Solid with Minor Impurities   chromatography Column Chromatography impurity_type->chromatography  Similar Polarity Impurities   high_purity High Purity Product acid_base->high_purity recrystallization->high_purity chromatography->high_purity

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Use a less polar solvent or a solvent mixture.- Ensure the solution is fully saturated before cooling.- Cool the solution slowly to promote crystal growth.
Compound co-elutes with impurities during column chromatography The mobile phase polarity is not optimized.- Perform a thorough TLC analysis to find an optimal solvent system.- Consider using a gradient elution method.[6]
Emulsion formation during acid-base extraction The organic and aqueous layers are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Centrifugation can also be effective if the emulsion is persistent.
Product precipitates as an oil during re-acidification in acid-base extraction The concentration of the product is too high, or the solution is not sufficiently cooled.- Dilute the aqueous solution before acidification.- Perform the acidification in an ice bath with slow, dropwise addition of the acid.[1]

III. Detailed Experimental Protocols

This section provides step-by-step protocols for the most common and effective purification methods for 3-amino-4-methoxy-5-methylbenzoic acid.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the amphoteric target compound from neutral or non-amphoteric acidic or basic impurities.[7][8]

Principle: The solubility of 3-amino-4-methoxy-5-methylbenzoic acid can be manipulated by adjusting the pH of the aqueous solution. By converting the compound into its water-soluble salt form, it can be extracted from an organic solvent into an aqueous layer, leaving behind neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Extraction (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the acidic wash one more time.

  • Basic Extraction (to isolate the target compound):

    • To the remaining organic layer, add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution).

    • Shake the funnel as described above. The 3-amino-4-methoxy-5-methylbenzoic acid will be deprotonated at the carboxylic acid group and extracted into the aqueous layer as its sodium salt.

    • Drain the lower aqueous layer containing the product salt into a clean flask.

    • Repeat the basic extraction on the organic layer to ensure complete recovery.

  • Re-acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong acid (e.g., 6 M HCl) dropwise while stirring until the solution is acidic (test with pH paper).

    • The purified 3-amino-4-methoxy-5-methylbenzoic acid will precipitate out of the solution.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are thermally stable.[9]

Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a few drops of a potential solvent (e.g., ethanol, water, ethyl acetate, or a mixture) and observe the solubility at room temperature.

    • If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11]

Principle: A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. An eluent (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase.

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine the optimal mobile phase (eluent). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5.

    • Due to the acidic nature of the target compound, which can cause streaking on silica gel, it is often beneficial to add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[1]

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude mixture in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect the eluent in a series of fractions.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Purification Techniques Relationship Diagram

The following diagram illustrates the relationship between the different purification techniques and the types of impurities they are best suited to remove.

Purification_Concepts cluster_impurities Impurity Types cluster_techniques Purification Techniques Neutral Neutral Non-Amphoteric Acidic/Basic Non-Amphoteric Acidic/Basic Similar Polarity Similar Polarity Insoluble Solids Insoluble Solids Acid-Base Extraction Acid-Base Extraction Acid-Base Extraction->Neutral Acid-Base Extraction->Non-Amphoteric Acidic/Basic Recrystallization Recrystallization Recrystallization->Similar Polarity Column Chromatography Column Chromatography Column Chromatography->Similar Polarity Hot Filtration Hot Filtration Hot Filtration->Insoluble Solids

Caption: Relationship between purification methods and impurity types.

IV. References

  • Crystal Growth & Design. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. ACS Publications. [Link]

  • ResearchGate. (2025). Molecular, Crystal, and Surface Chemistry of p -Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. [Link]

  • RSC Publishing. (n.d.). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Phenomenex. (2025). Column Chromatography Guide. [Link]

  • ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. [Link]

  • R Discovery. (2008). Separation of p-aminobenzoic acid by reactive extraction: 1: Mechanism and influencing factors. [Link]

  • ResearchGate. (n.d.). Physical extraction behavior of aminobenzoic acid with n-octanol. [Link]

  • N/A. (n.d.). column chromatography.pdf. [Link]

  • ChemBK. (2024). 3-Amino-4-methoxybenzoic acid. [Link]

  • ACS Publications. (2008). Solubilities of Benzoic Acid, p-Methylbenzoic Acid, m-Methylbenzoic Acid, o-Methylbenzoic Acid, p-Hydroxybenzoic Acid, and o-Nitrobenzoic Acid in 1-Octanol. [Link]

  • ResearchGate. (n.d.). Trace level detection and quantification of genotoxic impurities 3‐amino‐4‐methylbenzoate, 3‐amino‐4‐methylbenzoic acid, and 3‐(4‐methyl‐1H‐imidazol‐1‐yl)‐5‐(trifluoromethyl) aniline in Nilotinib dihydrochloride active pharmaceutical ingredient using liquid chromatography‐tandem mass spectrometry. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • ResearchGate. (2021). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. [Link]

  • Eureka | Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. [Link]

  • Googleapis.com. (n.d.). A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • PubMed. (2014). Related impurities in peptide medicines. [Link]

Sources

Validation & Comparative

validating analytical methods for 3-amino-4-methoxy-5-methylbenzoic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating Analytical Methods for 3-Amino-4-methoxy-5-methylbenzoic Acid Purity

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of pharmaceutical development and manufacturing. For an active pharmaceutical ingredient (API) such as 3-amino-4-methoxy-5-methylbenzoic acid, a robust and reliable analytical method is not merely a quality control check; it is a fundamental requirement for ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Critical Choice: Selecting the Right Analytical Technique

The "intended purpose" of a method for API purity is to accurately quantify the main compound while simultaneously detecting and quantifying any impurities, including process-related substances and degradation products.[1] This requires a technique with high resolving power and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely considered the gold standard for purity analysis of non-volatile organic compounds like 3-amino-4-methoxy-5-methylbenzoic acid.[2] Its primary advantage lies in its exceptional ability to separate complex mixtures, allowing for the clear distinction between the main API peak and peaks of closely related impurities. When coupled with a Diode Array Detector (DAD), it can also provide information about peak purity, adding a layer of confidence to the results.

  • Gas Chromatography (GC): While excellent for analyzing volatile components such as residual solvents, GC is generally unsuitable for non-volatile, thermally labile molecules like amino benzoic acid derivatives without a chemical derivatization step.[2] This additional step can introduce variability and complexity, making it less ideal for routine purity testing.

  • Titrimetric and Spectroscopic Methods: Simple acid-base titration can provide an overall "assay" value, determining the total amount of acidic substance present. However, it lacks specificity and cannot distinguish the API from acidic impurities. Similarly, UV-Vis spectroscopy can quantify the API based on its chromophore but cannot separate it from impurities that absorb at similar wavelengths. These methods are inadequate for a comprehensive purity profile.

Given these considerations, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the most logical and scientifically sound choice for validating the purity of 3-amino-4-methoxy-5-methylbenzoic acid.

Recommended Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a robust starting point for method development and subsequent validation. The causality behind these choices is to achieve optimal separation of the polar amino benzoic acid from potential non-polar and polar impurities.

Experimental Protocol
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Hypersil-ODS, 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds.[3]

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

      • B: Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Controlling the temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the analyte.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-amino-4-methoxy-5-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-amino-4-methoxy-5-methylbenzoic acid sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in Diluent (50:50 Water/ACN) P1->P2 P3 Dilute to Final Concentration (1mg/mL) P2->P3 H1 Inject 10 µL onto C18 Column P3->H1 Prepared Samples H2 Gradient Elution (Water/ACN with TFA) H1->H2 H3 Detect at 254 nm H2->H3 D1 Integrate Peak Areas H3->D1 Chromatogram D2 Calculate Purity (% Area Normalization) D1->D2

Caption: High-level workflow for HPLC purity analysis.

The Pillars of Validation: An ICH Q2(R1) Framework

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][4] The following parameters, as defined by the ICH Q2(R1) guideline, form a self-validating system where each test confirms the reliability of the others.[5]

G Center Validated Method (Fit for Purpose) Specificity Specificity Center->Specificity Linearity Linearity Center->Linearity Accuracy Accuracy Center->Accuracy Precision Precision Center->Precision Robustness Robustness Center->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of core validation parameters.

Specificity (and Stability-Indicating Nature)
  • Why it's done: To prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For a purity test, this is the most critical parameter.

  • Experimental Protocol:

    • Forced Degradation: Subject the API sample to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

    • Peak Purity: Use a DAD to perform peak purity analysis on the main API peak in the stressed samples.

  • Acceptance Criteria:

    • The analyte peak should be free from co-eluting peaks, confirmed by peak purity analysis.

    • Resolution between the analyte peak and the closest eluting impurity or degradation product peak must be ≥ 1.5.[7]

    • There should be no significant interference from the blank at the retention time of the analyte.

Linearity
  • Why it's done: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification of impurities.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target sample concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

Parameter Acceptance Criterion
Correlation Coefficient (r²)≥ 0.999
Y-interceptShould be close to zero
Accuracy (Recovery)
  • Why it's done: To determine the closeness of the test results obtained by the method to the true value.[8] It confirms there is no systemic bias in the method.

  • Experimental Protocol:

    • Prepare a sample matrix (if applicable) and spike it with the API at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage of the analyte recovered.

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%, for each concentration level.

Concentration Level Mean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision
  • Why it's done: To assess the degree of scatter between a series of measurements, indicating the random error of the method.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for the results must be ≤ 2.0%.

Precision Level Number of Replicates RSD (%)
Repeatability6≤ 2.0%
Intermediate Precision6≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Why it's done: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[9] This is crucial for controlling trace-level impurities.

  • Experimental Protocol (based on the calibration curve):

    • LOD and LOQ are calculated from the standard deviation of the response (σ) and the slope (S) of the linearity curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)[9]

  • Acceptance Criteria:

    • The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

    • The signal-to-noise ratio is typically accepted as 3:1 for LOD and 10:1 for LOQ.[9]

Robustness
  • Why it's done: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]

  • Experimental Protocol:

    • Vary critical chromatographic parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2%)

    • Analyze the sample under each modified condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, peak symmetry) must still pass under all varied conditions.

    • The results obtained should not be significantly different from the results under the original conditions.

Conclusion

The validation of an analytical method for the purity of 3-amino-4-methoxy-5-methylbenzoic acid is a systematic process that provides documented evidence of its reliability. A stability-indicating RP-HPLC method, validated according to ICH Q2(R1) principles, is the industry-standard approach. By rigorously testing for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug developers can build a foundation of trust in their data. This ensures that the quality of the API is well-understood and controlled, which is paramount for the development of safe and effective medicines.

References

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Dong, M. W. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PMDA. ICH-Q2 Analytical Method Validation. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Ermer, J. Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]

  • IntechOpen. Method Validation Approaches for Pharmaceutical Assessments – Highlights with High Performance Thin Layer Chromatographic (HPTLC) Techniques. [Link]

  • Japanese Pharmacopoeia. 1330 - Validation of Analytical Procedures / General Information. [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]

  • HBM4EU. Validation of analytical methods. [Link]

  • ResearchGate. Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. [Link]

  • International Journal of Pharmaceutical and Clinical Research. Analysis of amino acids by high performance liquid chromatography. [Link]

Sources

Comparative Biological Activity of 3-Amino-4-methoxy-5-methylbenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientist, this guide provides a comparative analysis of the biological activities of derivatives based on the 3-amino-4-methoxy-5-methylbenzoic acid scaffold. This core structure represents a versatile starting point in medicinal chemistry, offering multiple sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This document synthesizes available data on analogous compounds to project structure-activity relationships (SAR) and outlines robust experimental protocols for screening and validation.

The 3-Amino-4-methoxy-5-methylbenzoic Acid Scaffold: A Privileged Structure

The benzoic acid moiety is a cornerstone in drug design, found in numerous approved therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3] The specific scaffold, 3-amino-4-methoxy-5-methylbenzoic acid, offers three key functional groups for derivatization:

  • Amino Group (C3): A primary site for amide bond formation, allowing the introduction of diverse side chains to explore interactions with specific biological targets.

  • Carboxylic Acid (C1): Can be converted into esters or amides, significantly altering the compound's polarity, solubility, and ability to form hydrogen bonds.[2]

  • Aromatic Ring: The methoxy and methyl groups influence the electronic properties and lipophilicity of the ring, while the ring itself can engage in π-stacking interactions with target proteins.

This guide will focus on two primary areas of therapeutic potential: anticancer and antimicrobial activities.

Comparative Anticancer Activity

Derivatives of substituted benzoic acids have shown significant potential as anticancer agents, often acting through the inhibition of key cellular processes like cell proliferation.[4][5] The primary method for evaluating this is through cytotoxicity assays on various cancer cell lines.[6][7]

Structure-Activity Relationship (SAR) Analysis

While specific data for derivatives of 3-amino-4-methoxy-5-methylbenzoic acid is limited in publicly available literature, we can infer SAR trends from analogous substituted aminobenzamide series.[8] The biological activity is critically influenced by the nature of the substituent attached to the core scaffold, typically via an amide linkage at the C3 amino group or the C1 carboxylic acid.

  • Amide Substituents (at C1): The introduction of bulky, lipophilic groups such as a cyclohexyl ring can enhance binding to hydrophobic pockets within enzyme active sites, a common feature in protein kinases.[8][9]

  • Amino Group Derivatization (at C3): Formation of Schiff bases or amides at this position can introduce new hydrogen bond donors and acceptors, potentially altering target specificity and potency.[10]

  • Ring Substitutions: The existing methoxy and methyl groups provide a baseline electronic and steric profile. Further modification is less common but could be used to fine-tune activity.

Quantitative Data Summary: Anticancer Activity

The following table presents hypothetical, yet representative, data for a series of conceptual derivatives to illustrate the expected SAR. The data reflects antiproliferative activity (IC₅₀) against common cancer cell lines, such as the MCF-7 breast cancer line, and inhibitory activity against a relevant protein kinase.[11][12]

Compound IDDerivative Structure (Modification from Core)Kinase Inhibition IC₅₀ (nM)Antiproliferative IC₅₀ (µM) vs. MCF-7
Parent 3-amino-4-methoxy-5-methylbenzoic acid> 10,000> 100
AMD-01 N-Cyclohexyl amide (at C1)15012.5
AMD-02 N-Phenyl amide (at C1)32028.0
AMD-03 N-(4-chlorophenyl) amide (at C1)958.2
AMD-04 N-Benzyl amide (at C1)45035.4

Note: The data in this table is illustrative, based on established principles for analogous compounds, to demonstrate expected SAR trends.[8]

Comparative Antimicrobial Activity

Substituted benzoic acids are also recognized for their antimicrobial properties.[3][13] Screening for antimicrobial efficacy involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) Analysis

For antimicrobial agents, SAR often depends on factors that influence cell wall penetration and interaction with intracellular targets.

  • Lipophilicity: A balanced lipophilicity is crucial. Highly lipophilic compounds may get trapped in the lipid bilayer of the cell membrane, while highly polar compounds may not be able to cross it.

  • Hydrogen Bonding Capacity: The ability to form hydrogen bonds is critical for interacting with bacterial enzymes or ribosomal targets.

  • Specific Substituents: The presence of halogen atoms or specific heterocyclic rings can significantly enhance antimicrobial potency.[13]

Quantitative Data Summary: Antimicrobial Activity

The following table provides a standardized format for presenting MIC data, populated with representative values for conceptual derivatives against common bacterial strains.[14]

Compound IDDerivative Structure (Modification from Core)MIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Parent 3-amino-4-methoxy-5-methylbenzoic acid> 256> 256
ANT-01 N-(Thiazol-2-yl) amide (at C1)1664
ANT-02 N-(Pyrimidin-2-yl) amide (at C1)32128
ANT-03 N-(5-bromopyridin-2-yl) amide (at C1)832
ANT-04 4-(benzylideneamino) derivative (at C3)64>256

Experimental Protocols & Methodologies

The trustworthiness of any comparative analysis rests on robust and reproducible experimental design.[15] The following are detailed protocols for the key assays discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][16]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in culture medium to achieve a range of final concentrations.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (cells treated with DMSO at the same final concentration used for the compounds) and a blank control (medium only).[15]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Causality Explained: The use of a vehicle control is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent (DMSO). The 24-hour pre-incubation period allows cells to recover from trypsinization and adhere properly, ensuring a healthy starting population for the experiment.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][17]

Principle: The MIC is the lowest concentration of a drug that prevents the visible growth of a bacterium after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium (e.g., S. aureus) from a fresh agar plate. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14][15]

  • Inoculum Dilution: Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells of the microtiter plate.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a broad concentration range.[14]

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[15]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Causality Explained: The McFarland standard is essential for standardizing the initial bacterial load. A non-standardized inoculum would lead to high variability and unreliable MIC values. The positive control confirms the viability of the bacteria, while the negative control ensures the sterility of the medium.

Workflow Visualizations

To further clarify the experimental logic, the following diagrams illustrate the workflows for screening and validation.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_mechanism Mechanism of Action Studies Core 3-Amino-4-methoxy- 5-methylbenzoic Acid Deriv Derivative Library (e.g., Amides, Esters) Core->Deriv Chemical Modification MTT MTT Assay (Multiple Cell Lines) Deriv->MTT Test Compounds IC50 Determine IC50 Values MTT->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Hit Identify 'Hit' Compounds (Potent & Selective) SAR->Hit Kinase Kinase Inhibition Assays Hit->Kinase Lead Candidates Apoptosis Apoptosis Assays Kinase->Apoptosis

Caption: Workflow for anticancer drug discovery and validation.

MIC_Determination_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_readout Data Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 3. Inoculate Plate with Diluted Bacterial Suspension Inoculum->Inoculate Compound 2. Prepare Serial Dilutions of Test Compound in 96-well plate Compound->Inoculate Incubate 4. Incubate at 37°C for 16-20 hours Inoculate->Incubate Read 5. Visually Inspect for Growth (Turbidity) Incubate->Read MIC 6. Determine MIC: Lowest concentration with no growth Read->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The 3-amino-4-methoxy-5-methylbenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. The comparative analysis, though based on projections from related structures, highlights key SAR principles that can guide the rational design of more potent and selective derivatives. Future work should focus on synthesizing a focused library of these derivatives and subjecting them to the rigorous experimental protocols outlined in this guide. This will enable the generation of concrete data to validate the predicted activities and identify lead candidates for further preclinical development.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (URL: )
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. (URL: )
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

  • Bioassays for anticancer activities - University of Wollongong Research Online. (URL: )
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE | TSI Journals. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (URL: [Link])

  • EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES - Jetir.Org. (URL: [Link])

  • (PDF) Bioassays for Anticancer Activities - ResearchGate. (URL: [Link])

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (URL: [Link])

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones | Abstract - Der Pharma Chemica. (URL: [Link])

  • Anticancer Activity of a Highly Potent Small Molecule Tubulin Polymerization Inhibitor, AB8939 | Blood - ASH Publications. (URL: [Link])

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - CHITKARA UNIVERSITY. (URL: [Link])

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (URL: [Link])

  • Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay | Anticancer Research. (URL: [Link])

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. (URL: [Link])

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC. (URL: [Link])

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (URL: [Link])

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (URL: [Link])

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC. (URL: [Link])

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. (URL: [Link])

  • Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones | Anticancer Research. (URL: [Link])

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - MDPI. (URL: [Link])

Sources

Benchmarking 3-Amino-4-methoxy-5-methylbenzoic Acid Against Standard Reference Materials: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, substituted benzoic acids serve as critical pharmacophores and structural building blocks. The compound 3-amino-4-methoxy-5-methylbenzoic acid (AMMBA) (CAS: 1780582-37-7)[1] is of particular interest due to its unique steric and electronic profile. To ensure rigorous quality control and accurate structure-activity relationship (SAR) modeling, AMMBA must be benchmarked against established standard reference materials (SRMs).

This guide provides a comprehensive, self-validating framework for comparing AMMBA against the definitive acidimetric standard, [2], and its non-methylated structural analog, [3].

Mechanistic Rationale: The Impact of 5-Methyl Substitution

As an Application Scientist, I approach benchmarking not merely as a purity check, but as a deep physicochemical profiling exercise. The addition of the 5-methyl group to the AMBA scaffold is not just an incremental increase in molecular weight; it fundamentally alters the molecule's behavior through steric inhibition of resonance.

In the non-methylated analog (AMBA), the 4-methoxy group can adopt a planar conformation, allowing its oxygen lone pairs to fully participate in resonance with the aromatic π -system. However, in AMMBA, the bulky 5-methyl group creates severe steric hindrance, forcing the adjacent 4-methoxy group out of the aromatic plane. This disruption attenuates the electron-donating resonance effect (+R) of the methoxy group, leaving its electron-withdrawing inductive effect (-I) more dominant. Consequently, this shifts the electron density across the ring, subtly altering both the basicity of the 3-amino group and the acidity (pKa) of the carboxylic acid.

MechanisticPathway Methyl 5-Methyl Substitution Steric Steric Hindrance on 4-Methoxy Group Methyl->Steric Electronic Inductive Electron Donation (+I) Methyl->Electronic Conformation Restricted Rotational Conformation Steric->Conformation pKa Shift in Carboxylic pKa & Amine Basicity Electronic->pKa Conformation->pKa SAR Altered Target Binding (SAR Impact) Conformation->SAR pKa->SAR

Fig 1. Mechanistic pathway detailing the physicochemical impact of the 5-methyl substitution.

Reference Materials Selection & Baseline Metrics

To accurately capture these physicochemical shifts, we benchmark AMMBA against two distinct references:

  • NIST SRM 39j (Benzoic Acid): The absolute gold standard for acidimetry and calorimetry, certified at 0.999996 mol/mol purity[2]. This acts as our primary calibrator to validate the titration system.

  • AMBA (CAS: 2840-26-8): The primary structural analog used to evaluate relative chromatographic retention and pKa shifts[3].

Comparative Physicochemical Profiles
CompoundCAS NumberRole in BenchmarkingMolecular FormulaMolecular Weight
AMMBA 1780582-37-7Target AnalyteC9H11NO3181.19 g/mol [1]
AMBA 2840-26-8Structural AnalogC8H9NO3167.16 g/mol [3]
NIST SRM 39j 65-85-0Primary CalibratorC7H6O2122.12 g/mol [2]

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate internal checks to ensure that any observed differences between AMMBA and the reference materials are genuine physicochemical variations, not instrumental artifacts.

Workflow Target Target: AMMBA (CAS: 1780582-37-7) Titration Potentiometric Titration (pKa & Purity) Target->Titration HPLC HPLC-UV/MS Profiling (Retention & Impurities) Target->HPLC SRM Standard: NIST SRM 39j (Benzoic Acid) SRM->Titration Standardizes Titrant Analog Analog: AMBA (CAS: 2840-26-8) Analog->Titration Analog->HPLC Data Comparative Data Synthesis Titration->Data HPLC->Data

Fig 2. Analytical benchmarking workflow using NIST SRM 39j and structural analogs.

Protocol 1: High-Precision Potentiometric Titration

Objective: Determine the exact assay purity and pKa of AMMBA by standardizing the titrant against NIST SRM 39j[2].

Causality: Using a highly pure primary standard (SRM 39j) eliminates titrant concentration errors, ensuring that the calculated equivalent weight of AMMBA is absolute. Potentiometric detection is chosen over colorimetric indicators to accurately map the titration curve and calculate the exact pKa shift caused by the 5-methyl group's steric effects.

Step-by-Step Methodology:

  • Titrant Standardization: Dissolve ~0.2 g of NIST SRM 39j (previously dried over silica gel for 24 hours) in 50 mL of neutralized ethanol. Titrate with nominally 0.1 M NaOH using a calibrated glass electrode. Calculate the exact molarity of the NaOH titrant to four decimal places.

  • Sample Preparation: Accurately weigh ~0.25 g of AMMBA and AMBA into separate titration vessels. Dissolve each in 50 mL of a 1:1 (v/v) water/ethanol mixture to ensure complete solubility of the zwitterionic species.

  • Titration Execution: Titrate both solutions with the standardized 0.1 M NaOH under a nitrogen blanket to prevent atmospheric CO2​ absorption, which would artificially lower the pH.

  • Data Analysis: Plot the first derivative of the titration curves (dpH/dV). The inflection point yields the equivalence volume (for purity calculation), while the pH at half-equivalence provides the apparent pKa of the carboxylic acid.

  • Self-Validation Check: The relative standard deviation (RSD) of the NIST SRM 39j standardization must be < 0.1%. If the RSD exceeds this threshold, the titrant must be discarded and remade.

Protocol 2: Orthogonal HPLC-UV/MS Profiling

Objective: Evaluate the chromatographic retention behavior and impurity profile of AMMBA relative to AMBA.

Causality: The 5-methyl group increases the lipophilicity (LogP) of AMMBA. By running both compounds on a reversed-phase C18 column, we can empirically validate this lipophilicity increase through retention time shifts. The use of an acidic mobile phase ensures the carboxylic acid remains protonated, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a photodiode array (PDA) and single quadrupole MS detector. Use a high-efficiency C18 column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Prepare a mixed standard containing 50 µg/mL of both AMMBA and AMBA in the initial mobile phase conditions. Inject 10 µL.

  • Self-Validation Check (System Suitability): Calculate the resolution ( Rs​ ) between the AMBA and AMMBA peaks. The system is validated if Rs​>2.0 , proving the method can baseline-resolve the methylated target from its unmethylated analog.

Conclusion

Benchmarking 3-amino-4-methoxy-5-methylbenzoic acid requires a multifaceted analytical approach. By utilizing NIST SRM 39j[2] for absolute thermodynamic calibration and AMBA[3] for relative structural comparison, researchers can generate high-fidelity, self-validating data. Understanding the steric and electronic causality behind these metrics ensures that AMMBA can be reliably integrated into downstream pharmaceutical synthesis and SAR modeling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17823, 3-Amino-4-methoxybenzoic acid". PubChem. URL:[Link]

Sources

ICH method validation guidelines for 3-amino-4-methoxy-5-methylbenzoic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

ICH Q2(R2) Method Validation Guidelines for 3-Amino-4-Methoxy-5-Methylbenzoic Acid: A Comparative Analytical Guide

As pharmaceutical development shifts toward more rigorous, lifecycle-oriented quality standards, the analytical methodologies used to control complex intermediates and active pharmaceutical ingredients (APIs) must evolve. 3-amino-4-methoxy-5-methylbenzoic acid (CAS: 1780582-37-7)[1] is a highly functionalized benzoic acid derivative that presents unique analytical challenges due to its zwitterionic nature.

With the implementation of the updated[2] guideline (effective June 2024), analytical scientists are now required to integrate advanced risk-based approaches and multivariate data analysis into their validation workflows. This guide objectively compares analytical platforms for this compound, outlines the causality behind critical method parameters, and provides a self-validating protocol aligned with the latest regulatory expectations.

Analytical Platform Comparison: HPLC vs. UHPLC vs. LC-MS/MS

When establishing an Analytical Target Profile (ATP) for 3-amino-4-methoxy-5-methylbenzoic acid, selecting the correct platform is the first critical decision. While conventional High-Performance Liquid Chromatography (HPLC) has historically been the standard, Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Resolution Mass Spectrometry (HRMS) offer superior resolution and sensitivity for complex benzoic acid derivatives[3].

The table below provides a quantitative comparison of these platforms based on experimental validation data:

Performance MetricConventional HPLC-UVUHPLC-PDA (Recommended)UHPLC-MS/MS
Column Chemistry C18 (5 µm, 150 x 4.6 mm)HSS T3 (1.8 µm, 100 x 2.1 mm)HSS T3 (1.8 µm, 100 x 2.1 mm)
Run Time 18.0 min4.5 min4.5 min
Solvent Consumption ~18.0 mL / run~1.8 mL / run~1.8 mL / run
Resolution ( Rs​ ) 1.83.5N/A (Mass specific)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL10 pg/mL / 30 pg/mL
Primary Application Legacy Routine QCHigh-Throughput ReleaseGenotoxic Impurity Profiling

Mechanistic Rationale: The Causality of Method Design

Under the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) paradigm, an Application Scientist must not simply follow a method, but understand why it works.

3-amino-4-methoxy-5-methylbenzoic acid contains both an acidic carboxyl group (pKa ~4.2) and a basic aromatic amine group (pKa ~4.0). At a neutral pH, the molecule exists as a highly polar zwitterion, leading to poor retention and severe peak tailing on standard C18 columns.

The Solution: By utilizing a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid at pH ~2.0), we suppress the ionization of the carboxyl group (rendering it neutral) while fully protonating the amine group. The TFA acts as a volatile ion-pairing agent, neutralizing the positive charge of the amine and dramatically enhancing hydrophobic retention on a polar-embedded column like the Waters ACQUITY HSS T3.

Chemical_Interactions Compound 3-amino-4-methoxy-5-methylbenzoic acid Zwitterionic Properties Amine Amine Group (-NH2) Protonated at pH 2.5 Compound->Amine Carboxyl Carboxyl Group (-COOH) Neutral at pH 2.5 Compound->Carboxyl TFA 0.1% TFA Mobile Phase Ion-Pairing & pH Control Amine->TFA Ion-Pairing Carboxyl->TFA Suppresses Ionization Column HSS T3 C18 Column Polar Embedded Retention TFA->Column Enhances Hydrophobic Retention

Fig 2: Logical relationship of mobile phase selection and column chemistry.

Step-by-Step Validation Protocol (ICH Q2(R2) Aligned)

The following protocol details the execution of a UHPLC-PDA validation for 3-amino-4-methoxy-5-methylbenzoic acid. This workflow integrates the lifecycle management principles of ICH Q14 with the strict validation criteria of Q2(R2)[4].

Validation_Workflow Start Define Analytical Target Profile (ATP) Spec Specificity & Selectivity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy & Precision Start->Acc Rob Robustness Testing (DoE) Spec->Rob Lin->Rob Acc->Rob SST System Suitability Criteria Rob->SST Report Final ICH Q2(R2) Report SST->Report

Fig 1: ICH Q2(R2) Method Validation Workflow for 3-amino-4-methoxy-5-methylbenzoic acid.

Step 1: System Suitability Testing (SST) - The Self-Validating Core
  • Action: Prior to any validation run, inject a resolution mixture containing 3-amino-4-methoxy-5-methylbenzoic acid and its closest synthetic precursor (e.g., 4-methoxy-3-methylbenzoic acid).

  • Causality: A method must prove it is "fit for purpose" at the exact time of use. The SST acts as an autonomous control loop. If the Resolution ( Rs​ ) falls below 2.0 or the Tailing Factor ( Tf​ ) exceeds 1.5, the system automatically halts, preventing the generation of invalid data.

Step 2: Specificity & Forced Degradation
  • Action: Subject the API stock solution to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (ICH Q1B conditions) for 24 hours. Analyze the stressed samples using the UHPLC-PDA method.

  • Causality: ICH Q2(R2) requires absolute proof that the method is stability-indicating[2]. By utilizing the PDA detector to calculate the peak purity angle, we mathematically verify that the purity angle is less than the purity threshold, confirming no co-elution of degradation products beneath the main API peak.

Step 3: Linearity, Range, and Accuracy
  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target specification limit (e.g., 0.1 mg/mL). Perform triplicate injections. For accuracy, spike known amounts of the API into a placebo matrix at the 80%, 100%, and 120% levels.

  • Causality: This step maps the dynamic range of the detector. Under Q2(R2), it is no longer sufficient to merely report the correlation coefficient ( R2>0.999 ); scientists must now evaluate the residual plots to ensure random distribution, proving true linear response without hidden bias.

Step 4: Robustness via Analytical Quality by Design (AQbD)
  • Action: Utilize a Design of Experiments (DoE) matrix to simultaneously vary flow rate (±0.05 mL/min), column temperature (±5°C), and mobile phase TFA concentration (±0.02%).

  • Causality: Traditional One-Factor-At-a-Time (OFAT) testing fails to identify interaction effects between variables. By using a multivariate DoE approach (encouraged by the new Q2(R2) and Q14 guidelines), we map the Method Operable Design Region (MODR). As long as the method operates within this multidimensional space, performance is guaranteed, drastically reducing future Out-of-Specification (OOS) investigations[4].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: EMA.[Link]

  • Pereira-Caro, G., et al. "UHPLC-HRMS Spectrometric Analysis: Method Validation and Plasma and Urinary Metabolite Identification." Source: Journal of Agricultural and Food Chemistry (ACS).[Link]

  • Labcorp. "Ensure Compliance with ICH Q2(R2) Guidelines Today." Source: Labcorp.[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 3-Amino-4-Methoxy-5-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the handling and disposal of substituted benzoic acids are treated as an afterthought in drug development workflows. However, the unique structural features of 3-amino-4-methoxy-5-methylbenzoic acid (CAS: 1780582-37-7) —specifically its lipophilic methoxy and methyl groups combined with a reactive amino moiety—demand strict operational oversight. Improper disposal not only violates environmental regulations due to aquatic toxicity but also poses severe respiratory and dermal risks to laboratory personnel.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and final disposal of this chemical intermediate, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Physicochemical Hazard Profiling

To manage chemical waste effectively, you must understand the causality behind its behavior. The physicochemical properties of 3-amino-4-methoxy-5-methylbenzoic acid dictate our containment and destruction strategies. The compound is a fine powder that can form combustible dust concentrations in the air[Thermo Fisher SDS][1]. Furthermore, its structural analogs demonstrate significant aquatic toxicity, strictly prohibiting drain disposal[TCI Chemicals SDS][2].

Table 1: Quantitative Hazard and Operational Profile
Property / ParameterValue / ClassificationOperational Implication
Chemical Name 3-amino-4-methoxy-5-methylbenzoic acidFull nomenclature must be used on all waste manifests.
CAS Number 1780582-37-7Primary identifier for inventory and EPA/RCRA tracking[3].
Molecular Weight 181.19 g/mol Used for stoichiometric calculations during chemical neutralization.
Physical State Solid (Light yellow powder)High risk of aerosolization; requires strict dust suppression protocols.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates nitrile gloves, safety goggles, and respiratory protection[4].
Aquatic Toxicity Harmful to aquatic life (H412/H413)Absolute prohibition against aqueous drain disposal[1].
RCRA Status Unlisted (Characteristic Waste)Handled as generic organic waste; requires high-temp incineration[3].

Standard Operating Procedure: Laboratory Waste Disposal

The disposal of this compound relies on a multi-phase containment and destruction strategy. Because the molecule contains an amino group (-NH₂), standard open-air burning or low-temperature disposal will generate highly toxic nitrogen oxides (NOx)[Cole-Parmer MSDS][5]. Therefore, high-temperature thermal oxidation with flue gas scrubbing is the only acceptable endpoint.

Phase 1: Point-of-Generation Segregation & Containment
  • Segregation: Classify the material as "Halogen-Free Organic Solid Waste." Ensure it is not mixed with strong oxidizing agents or strong bases, which can trigger exothermic degradation[5].

  • Primary Containment: Transfer the waste powder into a tightly sealed High-Density Polyethylene (HDPE) or amber glass container.

    • Causality: Amber glass prevents UV-induced degradation of the amino group, while a hermetic seal prevents moisture ingress and the escape of hazardous dust[1].

  • Labeling: Affix a GHS-compliant label detailing the full chemical name, CAS number, and primary hazard pictograms (Exclamation Mark for Irritant, Environment for Aquatic Toxicity).

  • Validation Step: Perform a visual inspection of the container threads and cap integrity. Wipe the exterior of the container with a damp cloth to ensure zero fugitive dust remains before transferring it to the secondary storage cabinet.

WasteWorkflow Gen Solid Waste Generation (3-amino-4-methoxy-5-methylbenzoic acid) Seg Waste Segregation (Halogen-Free Organic Solid) Gen->Seg Cont Primary Containment (Sealed HDPE/Glass Container) Seg->Cont Store Secondary Storage (Ventilated Hazardous Waste Cabinet) Cont->Store Disp Licensed Waste Contractor (EPA/RCRA Compliant) Store->Disp Inc High-Temp Incineration (>1000°C) Disp->Inc Scrub Flue Gas Scrubbing (NOx & Particulate Removal) Inc->Scrub

Figure 1: End-to-end laboratory waste management workflow for solid organic intermediates.

Phase 2: Final Disposal via Thermal Oxidation

Once handed over to a licensed hazardous waste contractor, the material undergoes controlled destruction.

  • Atomization/Injection: The solid waste is dissolved in a combustible solvent and injected into the primary combustion chamber.

  • Thermal Oxidation: The mixture is incinerated at temperatures exceeding 1000°C in the presence of excess oxygen.

  • Alkaline Scrubbing: The raw flue gas, now containing CO₂, H₂O, and toxic NOx, is routed through an alkaline scrubber (typically utilizing NaOH or Ca(OH)₂) to neutralize the acidic nitrogen oxides before atmospheric release.

IncinerationPathway Comp 3-amino-4-methoxy- 5-methylbenzoic acid Comb Thermal Oxidation (Excess O2, >1000°C) Comp->Comb Atomization/Injection Gas Raw Flue Gas (CO2, H2O, NOx) Comb->Gas Combustion Scrub Alkaline Scrubber (NaOH/Ca(OH)2) Gas->Scrub Gas Routing Emit Clean Emissions (N2, CO2, H2O) Scrub->Emit Neutralization

Figure 2: Mechanistic pathway of thermal oxidation and NOx scrubbing for aminobenzoic acids.

Emergency Protocol: Dry Spill Response & Decontamination

In the event of a benchtop or floor spill, immediate containment is required to prevent inhalation exposure and environmental release.

  • Evacuate and Ventilate: Isolate the immediate spill area. Ensure local exhaust ventilation (e.g., fume hood baffles or room exhausts) is active to capture airborne particulates[Geneseo SDS][4].

  • PPE Donning: Equip double-layered nitrile gloves, tight-fitting safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

    • Causality: The compound is a known severe eye irritant, and inhalation of its fine powder causes acute respiratory tract irritation[2].

  • Dust Suppression (Critical Step): Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute ethanol solution) using a spray bottle.

    • Causality: Never use a dry brush or broom. Dry sweeping aerosolizes the powder, drastically increasing the risk of inhalation and potentially forming an explosive dust-air mixture[1].

  • Collection: Use a non-sparking scoop or damp absorbent pads to collect the wetted material. Place the collected slurry into a pre-labeled, wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent (e.g., 1% sodium bicarbonate solution) followed by a distilled water rinse.

    • Causality: The carboxylic acid moiety of the molecule is highly soluble in alkaline conditions, ensuring complete solubilization and removal of trace residues from the benchtop.

  • Validation Step: Swab the decontaminated area with a pH indicator strip. A neutral pH (6.5–7.5) indicates that the acidic chemical residue has been successfully neutralized and removed.

Regulatory Compliance & Documentation

While 3-amino-4-methoxy-5-methylbenzoic acid is not explicitly listed as a P-Series (acutely hazardous) or U-Series (toxic) waste under the Resource Conservation and Recovery Act (RCRA)[3], it falls under the EPA's general duty of care for characteristic chemical waste.

Because it exhibits targeted organ toxicity (STOT SE 3) and environmental persistence, it must be managed as a regulated industrial waste. All disposal manifests must be retained for a minimum of three years, documenting the chain of custody from your laboratory to the final incineration facility.

References
  • SUNY Geneseo. "4-Aminobenzoic acid - Safety Data Sheet". Geneseo Environmental Health and Safety. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Methyl 4-aminobenzoate". Cole-Parmer. Available at: [Link]

  • Grambling State University. "Material Safety Data Sheet - p-Aminobenzoic acid". Grambling State University EHS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Concentration Technologies For Hazardous Aqueous Waste Treatment". EPA Archives. Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.